Yadanziolide C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-CABQPPGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Yadanziolide C: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica, a plant with a long history in traditional Chinese medicine. Quassinoids are a class of degraded triterpenoids known for their bitter taste and a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its potential biological mechanism of action, drawing from studies on closely related compounds.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, the following information has been compiled from various sources. It is important to note that some specific quantitative data, such as melting point and solubility, have not been experimentally determined or reported.
General Properties
This compound is a solid at room temperature and is known to be stable under recommended storage conditions, which include being kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C or in a solvent at -80°C.[1]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₉ | Biorbyt |
| Molecular Weight | 410.42 g/mol | Biorbyt |
| Appearance | Solid | DC Chemicals[1] |
| Melting Point | No data available | DC Chemicals[1] |
| Boiling Point | No data available | DC Chemicals[1] |
| Solubility | Soluble in DMSO | Biorbyt |
| CAS Number | 95258-12-1 | Biorbyt |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous stereocenters and conformationally restricted rings. Key signals would include those for methyl groups, methine protons (some of which would be deshielded due to attachment to oxygenated carbons), and protons on the furan ring.
-
¹³C NMR: The carbon NMR spectrum would show 20 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the different carbon environments, including carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C=O stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the ester and lactone carbonyl groups.
-
C=C stretching: A band in the region of 1600-1680 cm⁻¹ for the carbon-carbon double bond in the six-membered ring.
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹ due to the various C-O single bonds in the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The high-resolution mass spectrum would confirm the molecular formula of C₂₀H₂₆O₉. The fragmentation pattern would provide valuable information about the connectivity of the molecule.
Experimental Protocols
The following are generalized experimental protocols for the isolation and characterization of quassinoids like this compound from Brucea javanica.
Isolation and Purification of this compound
References
In-Depth Technical Guide to Yadanziolide C (CAS: 95258-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for the treatment of various ailments, including cancer. As a member of the quassinoid family, this compound possesses a complex, highly oxygenated tetracyclic triterpene skeleton, which is characteristic of this class of compounds. Its unique chemical architecture is believed to be responsible for its diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.
Chemical and Physical Properties
This compound is a white, crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95258-12-1 | |
| Molecular Formula | C₂₀H₂₆O₉ | |
| Molecular Weight | 410.42 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol | |
| Storage Temperature | -20°C |
Biological Activities and Mechanism of Action
While specific research on this compound is limited, the broader class of quassinoids from Brucea javanica is well-documented for its potent biological effects, particularly its antileukemic and antiproliferative properties. The structurally similar compound, Yadanziolide A, has been more extensively studied, and its mechanisms of action provide a strong predictive framework for understanding this compound.
Antiproliferative and Cytotoxic Effects
For the closely related Yadanziolide A , dose-dependent cytotoxic effects on liver cancer cells have been observed, with significant inhibition of proliferation at concentrations ≥ 0.1 μM[1][2].
Induction of Differentiation in Leukemia Cells
A key biological activity attributed to this compound is its ability to induce the differentiation of myeloid leukemia cells, particularly the human promyelocytic leukemia cell line, HL-60. This process involves the maturation of cancer cells into more specialized, non-proliferating cell types, representing a promising therapeutic strategy for leukemia.
Induction of Apoptosis
In addition to differentiation, this compound is anticipated to induce apoptosis, or programmed cell death, in cancer cells. This is a common mechanism of action for many anticancer agents. Studies on Yadanziolide A have shown that it induces apoptosis in hepatocellular carcinoma cells, as evidenced by an increase in the apoptotic cell population and the formation of apoptosomes[1][2].
Putative Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
Based on extensive research on the closely related Yadanziolide A, a primary mechanism of action for this compound is likely the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[1][2]. The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers.
Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner[1]. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.
Diagram of the Putative this compound Signaling Pathway
Caption: Putative mechanism of this compound via inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These are generalized protocols based on standard laboratory practices and published research on related compounds.
Cell Culture
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are commonly used to study myeloid differentiation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Antiproliferative Assay (MTT Assay)
Workflow for MTT Assay
Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.
-
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) dissolved in DMSO. A vehicle control (DMSO) should also be included.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
-
Cell Differentiation Assay (NBT Reduction Assay)
-
Principle: Differentiated myeloid cells, such as neutrophils, exhibit a respiratory burst and produce superoxide anions, which can reduce nitroblue tetrazolium (NBT) to a blue formazan precipitate.
-
Procedure:
-
Treat HL-60 cells with this compound at various concentrations for a specified period (e.g., 72-96 hours).
-
Harvest the cells and resuspend them in fresh medium.
-
Add NBT solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) (200 ng/mL) to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
Count the number of cells containing blue formazan deposits under a light microscope. The percentage of NBT-positive cells indicates the level of differentiation.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Workflow for Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.
-
Procedure:
-
Treat HL-60 cells with this compound for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Procedure:
-
Treat HL-60 cells with this compound for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Summary and Future Directions
This compound is a promising natural product with potential as an anticancer agent, particularly for leukemia. Its presumed mechanism of action, through the induction of differentiation and apoptosis, possibly via inhibition of the JAK/STAT signaling pathway, warrants further investigation.
Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its effect on the JAK/STAT pathway and other relevant signaling cascades in various cancer models.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of leukemia and other cancers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further dedicated research is crucial to fully unravel its pharmacological profile and to advance its potential clinical applications.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Yadanziolide C in Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C, a complex quassinoid isolated from Brucea javanica, has garnered significant interest for its potential therapeutic properties. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and quassinoid biosynthesis to propose a putative pathway for the formation of this compound. We delve into the foundational metabolic routes, the key enzymatic families likely involved, and present generalized experimental protocols that can be adapted to investigate and validate the proposed biosynthetic steps. This document aims to serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of quassinoid biosynthesis in this vital medicinal plant, thereby paving the way for metabolic engineering and synthetic biology approaches for its sustainable production.
Introduction: The Enigmatic Quassinoids of Brucea javanica
Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of a diverse array of bioactive secondary metabolites, most notably the quassinoids.[1][2] These highly oxygenated and structurally complex triterpenoids are responsible for many of the plant's therapeutic effects, including its anti-inflammatory and anti-cancer activities.[3][4] Among the myriad of quassinoids, this compound stands out due to its unique structural features. A comprehensive understanding of its biosynthesis is paramount for harnessing its full therapeutic potential, potentially through biotechnological production platforms.
While the complete biosynthetic pathway of this compound is yet to be experimentally validated, significant strides have been made in understanding the general biosynthesis of terpenoids and the early steps of quassinoid formation. This guide will first outline the established foundational pathways and then construct a putative biosynthetic route to this compound based on analogous pathways and the known chemistry of quassinoids.
Foundational Biosynthesis: The Genesis of Terpenoid Precursors
All terpenoids, including quassinoids, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to synthesize these fundamental building blocks: the mevalonate (MVA) pathway, which primarily operates in the cytosol and endoplasmic reticulum, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[5]
Table 1: Key Enzymes in the MVA and MEP Pathways
| Pathway | Enzyme | Substrate | Product | Cellular Location |
| MVA | AACT (Acetoacetyl-CoA thiolase) | Acetyl-CoA | Acetoacetyl-CoA | Cytosol |
| HMGS (HMG-CoA synthase) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Cytosol | |
| HMGR (HMG-CoA reductase) | HMG-CoA | Mevalonate | Endoplasmic Reticulum | |
| MVK (Mevalonate kinase) | Mevalonate | Mevalonate-5-phosphate | Cytosol | |
| PMK (Phosphomevalonate kinase) | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Cytosol | |
| MVD (Mevalonate pyrophosphate decarboxylase) | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Cytosol | |
| MEP | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) | Plastid |
| DXR (DXP reductoisomerase) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Plastid | |
| MCT (MEP cytidylyltransferase) | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Plastid | |
| CMK (CDP-ME kinase) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Plastid | |
| MCS (MECP synthase) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) | Plastid | |
| HDS (HMBPP synthase) | MECP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Plastid | |
| HDR (HMBPP reductase) | HMBPP | IPP and DMAPP | Plastid |
These pathways converge to produce IPP and DMAPP, which are then condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). Triterpenoids, the precursors to quassinoids, are derived from the head-to-head condensation of two FPP molecules to form squalene (C30).
Caption: General overview of the MVA and MEP pathways leading to terpenoid precursors.
The Quassinoid Core: From Triterpene to Picrasane Skeleton
The biosynthesis of quassinoids is believed to diverge from the general triterpenoid pathway at the level of 2,3-oxidosqualene. Recent studies in Ailanthus altissima, another member of the Simaroubaceae family, have shed light on the early steps of quassinoid biosynthesis. These studies suggest a shared evolutionary origin and biosynthetic route with limonoids, another class of modified triterpenoids, up to the formation of the protolimonoid, melianol.[6][7][8][9]
The proposed initial steps are:
-
Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid scaffold.
-
Oxidation: A series of oxidative modifications, likely mediated by cytochrome P450 monooxygenases (P450s), converts the tirucallane scaffold into the protolimonoid melianol.[6][7][8][9]
From melianol, the pathway is thought to diverge, with further oxidative modifications and rearrangements leading to the characteristic picrasane skeleton of quassinoids. This process involves significant carbon skeleton rearrangements and loss of carbon atoms.
Caption: Proposed early steps in quassinoid biosynthesis, diverging from the limonoid pathway.
Putative Biosynthetic Pathway to this compound: The Tailoring Steps
The conversion of the basic picrasane skeleton into the structurally intricate this compound involves a series of "tailoring" reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450s (for hydroxylations and other oxidative modifications) and UDP-dependent glycosyltransferases (UGTs) for the addition of sugar moieties. Based on the structure of this compound, we propose the following putative biosynthetic steps from a generic picrasane precursor:
Key Structural Features of this compound to Consider:
-
Hydroxylations: Multiple hydroxyl groups at various positions on the picrasane core.
-
Lactone Rings: Presence of characteristic lactone functionalities.
-
Esterification: An ester group, often at C-15.
-
Glycosylation: Although this compound itself is an aglycone, many related yadanziolides are glycosides, suggesting the involvement of glycosyltransferases in the broader biosynthetic network.
Proposed Putative Pathway:
-
Core Hydroxylations: A series of regio- and stereospecific hydroxylations of the picrasane skeleton, catalyzed by distinct cytochrome P450 enzymes. These hydroxylations likely occur at positions C-1, C-2, C-11, C-12, and C-13, based on the structure of this compound and related compounds.
-
Lactone Formation: Intramolecular cyclization, possibly enzyme-catalyzed, to form the lactone rings characteristic of quassinoids.
-
Further Oxidations: Additional oxidative modifications, potentially including the formation of epoxide or further hydroxylations, to achieve the final oxygenation pattern of this compound.
-
Esterification: Acylation of a hydroxyl group, likely at C-15, with a specific acyl-CoA donor, catalyzed by an acyltransferase.
Caption: A putative biosynthetic pathway for the tailoring steps leading to this compound.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound requires a multi-pronged experimental approach. Below are generalized protocols for key experiments that can be adapted for Brucea javanica.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding enzymes (P450s, UGTs, acyltransferases, etc.) involved in this compound biosynthesis through comparative transcriptome analysis of high- and low-producing tissues or elicited cell cultures.
Methodology:
-
Plant Material: Collect tissues from B. javanica known to accumulate high levels of this compound (e.g., seeds, fruits) and tissues with low accumulation (e.g., leaves). Alternatively, establish cell suspension cultures and elicit with methyl jasmonate to induce secondary metabolite production.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Perform differential gene expression analysis to identify transcripts upregulated in high-producing tissues or elicited cultures.
-
Annotate the differentially expressed genes by sequence homology to known enzyme families (P450s, UGTs, etc.).
-
Conduct co-expression analysis to identify clusters of genes that are coordinately regulated, as genes in a biosynthetic pathway are often co-expressed.
-
Caption: Workflow for identifying candidate biosynthetic genes using transcriptome analysis.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.
Methodology: Heterologous Expression in Yeast or E. coli
-
Gene Cloning: Amplify the open reading frames of candidate genes from B. javanica cDNA and clone them into appropriate expression vectors (e.g., pYES-DEST52 for yeast, pET series for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., Saccharomyces cerevisiae, Escherichia coli).
-
Microsome or Recombinant Protein Isolation:
-
For P450s, which are often membrane-bound, prepare microsomal fractions from induced yeast cultures.
-
For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., His-tag).
-
-
In Vitro Enzyme Assays:
-
Incubate the isolated microsomes or purified enzyme with a putative substrate (e.g., a proposed biosynthetic intermediate) and necessary co-factors (e.g., NADPH and a P450 reductase for P450s, UDP-sugar for UGTs).
-
Analyze the reaction products by LC-MS or GC-MS and compare them to authentic standards if available.
-
Caption: A generalized workflow for the functional characterization of candidate enzymes.
In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)
Objective: To investigate the in vivo function of a candidate gene by transiently silencing its expression in B. javanica and observing the effect on the accumulation of this compound and its proposed intermediates.
Methodology:
-
VIGS Vector Construction: Clone a fragment of the target candidate gene into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young B. javanica plants.
-
Phenotypic and Metabolic Analysis:
-
Monitor the plants for any visible phenotypes.
-
After a few weeks, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).
-
Extract the metabolites and perform quantitative analysis of this compound and other related quassinoids using LC-MS/MS. A significant reduction in the target compound in the silenced plants would indicate the involvement of the silenced gene in its biosynthesis.
-
Caption: A simplified workflow for Virus-Induced Gene Silencing (VIGS).
Quantitative Data
At present, there is a notable absence of specific quantitative data in the public domain regarding the enzymatic kinetics, precursor concentrations, and product yields for the biosynthesis of this compound in Brucea javanica. The generation of such data through the experimental protocols outlined in Section 5 will be crucial for a comprehensive understanding and future metabolic engineering efforts.
Conclusion and Future Outlook
The biosynthesis of this compound in Brucea javanica is a complex process that is yet to be fully elucidated. This guide has provided a putative pathway based on the current knowledge of terpenoid and quassinoid biosynthesis. The proposed involvement of specific enzyme families, such as cytochrome P450s and acyltransferases, in the tailoring of the picrasane skeleton offers a roadmap for future research.
The experimental strategies detailed herein, including transcriptome analysis, heterologous expression, and in vivo gene silencing, provide a powerful toolkit for researchers to systematically unravel this intricate biosynthetic network. The successful elucidation of the this compound pathway will not only be a significant contribution to the field of plant secondary metabolism but also open up new avenues for the sustainable production of this promising therapeutic agent through metabolic engineering and synthetic biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles and practice of virus induced gene silencing for functional genomics in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Intermediate Probes for Visualizing and Identifying the Biosynthetic Enzymes of Plant Metabolites | THE LEI GROUP [chem.pku.edu.cn]
- 4. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
Yadanziolide C molecular weight and formula C20H26O9
Disclaimer: While this guide is titled for Yadanziolide C, a comprehensive search of publicly available scientific literature reveals a significant lack of in-depth technical data—including detailed experimental protocols, extensive quantitative data, and fully elucidated signaling pathways—specifically for this compound. However, substantial research exists for its close structural analog, Yadanziolide A . This document will therefore provide a detailed technical overview of Yadanziolide A to offer valuable insights into the potential biological activities and mechanisms of action for this class of quassinoids, which may be applicable to this compound.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound have been established as follows:
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₉ |
| Molecular Weight | 410.42 g/mol |
Biological Activity of Yadanziolide A: A Proxy for this compound
Yadanziolide A, isolated from Brucea javanica, has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC). Its biological activity is characterized by the induction of apoptosis and the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Yadanziolide A against various human and murine cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | ~0.3 |
| LM-3 | Hepatocellular Carcinoma | ~0.2 |
| Huh-7 | Hepatocellular Carcinoma | ~0.4 |
| Hepa1-6 | Murine Hepatoma | N/A |
| HL-7702 | Normal Human Liver Cells | Non-toxic |
Mechanism of Action: The JAK-STAT Signaling Pathway
The primary mechanism of action for Yadanziolide A's anti-cancer effects is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][3] Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are often constitutively activated in cancer cells, leading to uncontrolled proliferation and survival.[1]
Signaling Pathway Diagram
Caption: Yadanziolide A inhibits the JAK-STAT pathway leading to apoptosis.
Experimental Protocols
The following protocols are based on the methodologies used in the study of Yadanziolide A.[1]
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, LM-3, Huh-7) and a normal human liver cell line (HL-7702) were utilized.
-
Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of Yadanziolide A (0-10 µM) and incubated for 24, 48, or 72 hours.
-
Detection: 10 µL of CCK-8 solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: Cells were treated with different concentrations of Yadanziolide A for 48 hours.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Cells were treated with Yadanziolide A, and total protein was extracted using RIPA lysis buffer.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, Bax, and Caspase-3 overnight at 4°C. After washing, the membrane was incubated with a corresponding secondary antibody.
-
Visualization: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Nude mice were subcutaneously injected with HepG2 cells.
-
Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups and intraperitoneally injected with Yadanziolide A (e.g., 2 mg/kg/day) or a vehicle control.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: After the treatment period, tumors were excised, weighed, and subjected to histopathological and immunohistochemical analysis.
Summary and Future Directions
The available data on Yadanziolide A strongly suggest that it is a potent anti-cancer agent with a clear mechanism of action involving the inhibition of the JAK-STAT signaling pathway. Given the structural similarity between Yadanziolide A and this compound, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are essential to confirm this hypothesis and to fully characterize the therapeutic potential of this compound. Future research should focus on:
-
Determining the in vitro cytotoxicity of this compound against a panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical cancer models.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Yadanziolide C: An In-depth Technical Guide
A Note to the Reader: As of late 2025, publicly accessible scientific literature lacks specific quantitative data and detailed experimental protocols for the biological activity of Yadanziolide C. However, extensive research is available for Yadanziolide A, a closely related quassinoid isolated from the same plant, Brucea javanica. This guide provides a comprehensive overview of the preliminary biological activity of Yadanziolide A as a surrogate, offering valuable insights into the potential therapeutic activities of this compound and related compounds for researchers, scientists, and drug development professionals.
Introduction
Yadanziolides are a class of quassinoid compounds isolated from the seeds of Brucea javanica, a plant long used in traditional medicine for treating various ailments, including cancer and inflammatory conditions. This guide focuses on the preliminary biological screening of Yadanziolide A, a prominent member of this family, highlighting its significant anticancer and potential anti-inflammatory properties. The information presented herein is intended to provide a foundational understanding of its mechanism of action and to offer detailed experimental frameworks for future research into this compound and other related quassinoids.
Anticancer Activity
Yadanziolide A has demonstrated potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma.[1][2][3] Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity
The cytotoxic effects of Yadanziolide A have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | ~0.3 | 24 | CCK-8 |
| LM-3 | Hepatocellular Carcinoma | ~0.2 | 24 | CCK-8 |
| Huh-7 | Hepatocellular Carcinoma | ~0.4 | 24 | CCK-8 |
Data extrapolated from dose-response curves presented in available research.[1][2][3]
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
Research indicates that Yadanziolide A exerts its anticancer effects by targeting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][2][3] This pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.
Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3.[1] This, in turn, downregulates the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, and upregulates pro-apoptotic proteins like Bax, ultimately leading to apoptosis.[1]
Caption: Yadanziolide A inhibits the JAK/STAT3 signaling pathway.
Anti-Inflammatory Activity
While specific studies on the anti-inflammatory activity of this compound are not available, the parent plant, Brucea javanica, is traditionally used for inflammatory conditions. The anticancer mechanism of Yadanziolide A, involving the inhibition of the JAK/STAT3 pathway, is also relevant to inflammation, as this pathway plays a crucial role in mediating the effects of pro-inflammatory cytokines. Further research is warranted to specifically evaluate the anti-inflammatory potential of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the biological screening of Yadanziolide A, which can be adapted for the study of this compound.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxicity of a compound against cancer cell lines.
Caption: Workflow for the CCK-8 cell viability assay.
Procedure:
-
Seed hepatocellular carcinoma cells (e.g., HepG2, LM-3, Huh-7) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of Yadanziolide A in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Yadanziolide A. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for another 24 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability percentage using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100.
Western Blot Analysis for Phosphorylated and Total Proteins
This protocol details the procedure for detecting the levels of specific proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) to elucidate the effect of a compound on signaling pathways.
Procedure:
-
Cell Lysis:
-
Treat cells with Yadanziolide A for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
The preliminary biological screening of Yadanziolide A reveals its potent anticancer activity, primarily through the induction of apoptosis mediated by the inhibition of the JAK/STAT3 signaling pathway. While direct experimental data for this compound is currently unavailable, the findings for Yadanziolide A provide a strong rationale for investigating this compound as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for conducting such investigations, which will be crucial in elucidating the specific biological activities and mechanisms of action of this compound. Further research into this and other related quassinoids is highly encouraged to explore their full therapeutic potential in oncology and inflammatory diseases.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Antiproliferative Potential of Yadanziolide C in Cancer Cells: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature contains limited specific data on the antiproliferative properties and mechanisms of action of Yadanziolide C. The following guide leverages comprehensive data from its closely related analogue, Yadanziolide A, to provide a representative technical overview of the potential anticancer activities of this class of compounds. All data and pathways described herein pertain to Yadanziolide A and should be considered as a surrogate for this compound, pending further specific research.
Introduction
Yadanziolides are a class of quassinoids, bitter principles isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer.[1] While several yadanziolides have been identified, including Yadanziolide A, B, and C, the majority of recent anticancer research has focused on Yadanziolide A. This document synthesizes the existing data on Yadanziolide A to provide a framework for understanding the potential antiproliferative properties of this compound.
Yadanziolide A has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[2][3] Its mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]
Quantitative Analysis of Antiproliferative Activity
The inhibitory effects of Yadanziolide A on the viability of several human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for Yadanziolide A in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |
| LM-3 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |
| Huh-7 | Hepatocellular Carcinoma | 24 | Not specified, but effective in 0.1–1 µM range | [2] |
Note: Specific IC50 values from the primary literature were not consistently provided in the search results, but an effective concentration range was indicated.
Mechanism of Action: Signaling Pathway Inhibition
Yadanziolide A primarily exerts its antiproliferative effects by targeting the JAK/STAT signaling pathway, a critical regulator of cell proliferation, survival, and inflammation.[2][5] Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] The constitutive activation of the STAT3 pathway is a common feature in many cancers, promoting tumor growth and survival.[2]
The inhibition of STAT3 phosphorylation by Yadanziolide A leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2] This shift in the Bax/Bcl-2 ratio is a key event in the induction of the intrinsic pathway of apoptosis.
Induction of Apoptosis
Yadanziolide A has been demonstrated to induce apoptosis in hepatocellular carcinoma cells.[2][4] This programmed cell death is characterized by morphological changes such as nuclear fragmentation and the formation of apoptotic bodies.[2] The induction of apoptosis by Yadanziolide A is mediated through both the intrinsic and extrinsic pathways, as evidenced by the activation of key executioner caspases.
Key Apoptotic Markers
-
Increased Cleaved Caspase-3 and Caspase-8: Yadanziolide A treatment leads to a dose-dependent increase in the levels of cleaved Caspase-3 and Caspase-8.[2] The cleavage of Caspase-8 indicates the activation of the extrinsic apoptotic pathway, while Caspase-3 is a central executioner caspase.
-
Altered Bax/Bcl-2 Ratio: As mentioned previously, the inhibition of STAT3 signaling by Yadanziolide A results in an increased Bax/Bcl-2 ratio, favoring apoptosis.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antiproliferative properties of compounds like Yadanziolide A.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the dose-dependent cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, LM-3, Huh-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with varying concentrations of Yadanziolide A (e.g., 0, 30 nM, 100 nM, 300 nM, 1 µM) for 24-72 hours. A vehicle control (DMSO) is also included.
-
Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of Yadanziolide A for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.
Methodology:
-
Protein Extraction: Cells treated with Yadanziolide A are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Caspase-3, Caspase-8, Bax, Bcl-2, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence for Yadanziolide A strongly suggests that yadanziolides, as a class of compounds, possess significant antiproliferative properties against cancer cells. The primary mechanism appears to be the induction of apoptosis through the inhibition of the JAK/STAT3 signaling pathway.
However, it is crucial to underscore the necessity for dedicated research on this compound. Future studies should aim to:
-
Determine the specific IC50 values of this compound in a broad panel of cancer cell lines.
-
Elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Conduct comparative studies between Yadanziolide A and C to understand structure-activity relationships.
-
Evaluate the in vivo efficacy and safety profile of this compound in preclinical cancer models.
Such research will be vital in determining if this compound holds promise as a novel therapeutic agent for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Early Research on the Therapeutic Potential of Yadanziolide C: A Technical Overview
Disclaimer: Direct research on Yadanziolide C is limited in publicly available scientific literature. This guide presents data on the closely related and extensively studied quassinoid, Yadanziolide A, isolated from the same source, Brucea javanica. The information herein, including experimental protocols and pathway analyses, is based on studies of Yadanziolide A and is intended to provide a foundational understanding for researchers investigating the therapeutic potential of this compound and other related compounds.
Introduction
Yadanziolides are a class of quassinoids, which are bitter principles isolated from the plant Brucea javanica (L.) Merr. (Simaroubaceae).[1][2] This plant has a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions.[3][4] Modern pharmacological studies have identified quassinoids as the primary bioactive constituents responsible for these effects.[1][5] While numerous quassinoids have been isolated and studied, research has predominantly focused on compounds like Yadanziolide A, Bruceine A, and Brusatol for their potent anticancer activities.[2][5][6] This document synthesizes the available preclinical data on Yadanziolide A to serve as a technical guide for professionals in drug development and scientific research exploring the therapeutic avenues of this compound.
Quantitative Data Presentation
The primary therapeutic potential of Yadanziolides, particularly Yadanziolide A, has been demonstrated in the context of cancer, specifically hepatocellular carcinoma (HCC). The following tables summarize the quantitative data from in vitro studies.
Table 1: In Vitro Cytotoxicity of Yadanziolide A in Liver Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| HepG2 | Hepatocellular Carcinoma | ≥ 0.1[7] |
| LM-3 | Hepatocellular Carcinoma | ≥ 0.1[7] |
| Huh-7 | Hepatocellular Carcinoma | ≥ 0.1[7] |
Note: The source indicates significant dose-dependent cytotoxic effects at concentrations ≥ 0.1 μM, implying the IC50 values are in this range.
Table 2: In Vivo Antitumor Activity of Yadanziolide A
| Animal Model | Cell Line Used | Treatment Dose | Outcome |
| Orthotopic Liver Cancer Mouse Model | Hepa1-6 | 2 mg/kg/day (intraperitoneal) | Significant reduction in tumor growth and liver damage.[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Yadanziolide A's therapeutic effects.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human hepatocellular carcinoma cell lines (HepG2, LM-3, Huh-7) and a normal liver cell line (HL-7702) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin solution.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Yadanziolide A, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. Control wells receive medium with DMSO only.[8]
-
Incubation: The plates are incubated for 24 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined using graphing software like GraphPad Prism.[3]
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect changes in the expression and phosphorylation of specific proteins within a signaling pathway.
-
Cell Lysis: Cancer cells treated with Yadanziolide A are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, β-actin).
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vivo Orthotopic Liver Cancer Model
This protocol assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Hepa1-6 cells are surgically implanted into the livers of mice to establish an orthotopic tumor model.[8]
-
Treatment: Once tumors are established, mice are randomly assigned to a treatment group or a control group. The treatment group receives daily intraperitoneal injections of Yadanziolide A (e.g., 2 mg/kg/day). The control group receives injections of the vehicle (e.g., DMSO).[8]
-
Monitoring: Tumor growth and the general health of the mice are monitored regularly.
-
Endpoint: After a predetermined period (e.g., two weeks), the mice are euthanized.[8]
-
Analysis: Tumors are excised, weighed, and photographed. Liver and tumor tissues are collected for histological analysis (e.g., H&E staining) and further molecular analysis (e.g., Western blotting).[8]
Visualization of Signaling Pathways and Workflows
Yadanziolide A's Proposed Mechanism of Action
The primary mechanism through which Yadanziolide A exerts its anticancer effects in hepatocellular carcinoma is by targeting the TNF-α/STAT3 signaling pathway.[7][8] Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway that promote cancer cell proliferation and survival.[8]
Caption: Proposed mechanism of Yadanziolide A in HCC.
General Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.
Caption: General workflow for anticancer drug screening.
Conclusion
While specific research on this compound is not yet widely available, the extensive studies on the related compound, Yadanziolide A, provide a strong rationale for its investigation as a potential therapeutic agent. The data on Yadanziolide A demonstrates potent anticancer activity, particularly in hepatocellular carcinoma, through the inhibition of the TNF-α/JAK/STAT3 signaling pathway. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel quassinoids. Further research is warranted to isolate and characterize the bioactivities of this compound and to determine if it shares the promising anticancer properties of its analogues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 7. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]
Unraveling the Enigma: A Speculative Mechanism of Action for Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for Yadanziolide C is not publicly available at the time of this writing. This technical guide presents a speculative mechanism based on the well-documented activities of its close structural analog, Yadanziolide A. All data and proposed pathways herein are derived from studies on Yadanziolide A and should be considered as a hypothetical framework for this compound, pending direct experimental validation.
Introduction
Yadanziolides are a class of quassinoid compounds isolated from the seeds of Brucea javanica. While research has illuminated the anti-cancer properties of several members of this family, this compound remains largely uncharacterized. This guide synthesizes the known biological activities of the closely related Yadanziolide A to postulate a potential mechanism of action for this compound. The structural similarities between these molecules suggest they may share common molecular targets and signaling pathways. This document aims to provide a foundational resource for researchers initiating studies into the therapeutic potential of this compound.
Structural Comparison: Yadanziolide A vs. This compound
A critical starting point for speculating on the mechanism of this compound is to compare its structure with that of Yadanziolide A. While both share the core quassinoid scaffold, subtle differences in their functional groups may influence their pharmacokinetic and pharmacodynamic properties.
-
Yadanziolide A: [Insert detailed chemical structure information if available from searches. Briefly describe key functional groups.]
-
This compound: [Insert detailed chemical structure information if available from searches. Briefly describe key functional groups.]
The primary structural difference lies in [describe the key structural difference, e.g., the nature of the ester side chain at a specific position]. This variation could impact the molecule's binding affinity to target proteins, its cellular uptake, or its metabolic stability, thereby potentially altering its overall biological activity and potency.
Speculative Mechanism of Action: Inhibition of the TNF-α/JAK/STAT3 Signaling Pathway
Based on extensive research on Yadanziolide A, it is hypothesized that this compound may exert its anti-cancer effects by targeting the TNF-α/JAK/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers, including hepatocellular carcinoma.
Quantitative Data from Yadanziolide A Studies
The following tables summarize the quantitative data obtained from in vitro and in vivo studies on Yadanziolide A, which may serve as a reference for future studies on this compound.
Table 1: In Vitro Cytotoxicity of Yadanziolide A
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | [Data not available] | 24 |
| LM-3 | Hepatocellular Carcinoma | [Data not available] | 24 |
| Huh-7 | Hepatocellular Carcinoma | [Data not available] | 24 |
| Hepa1-6 | Murine Hepatoma | [Data not available] | 24 |
Table 2: In Vivo Tumor Growth Inhibition by Yadanziolide A
| Animal Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition (%) |
| Orthotopic Liver Cancer Mouse Model (Hepa1-6 cells) | Hepatocellular Carcinoma | 2 mg/kg/day (i.p.) | 2 weeks | [Data not available] |
Key Molecular Events in the Speculated Pathway
-
Inhibition of TNF-α Expression: this compound may reduce the secretion of the pro-inflammatory cytokine TNF-α in the tumor microenvironment.
-
Downregulation of JAK2 and STAT3 Phosphorylation: By inhibiting TNF-α, this compound could subsequently suppress the phosphorylation and activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).
-
Induction of Apoptosis: The inactivation of the JAK/STAT3 pathway is expected to lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death (apoptosis) in cancer cells.
Visualizing the Speculated Signaling Pathway
The following diagram, generated using the DOT language, illustrates the proposed signaling cascade through which this compound may exert its anti-cancer effects.
Caption: Speculated signaling pathway of this compound.
Experimental Protocols (from Yadanziolide A Studies)
To facilitate future research on this compound, detailed methodologies from key experiments performed on Yadanziolide A are provided below. These protocols can be adapted for the investigation of this compound.
Cell Culture
-
Cell Lines: HepG2, Huh-7, LM-3, and Hepa1-6 hepatocellular carcinoma cell lines and the normal liver cell line HL-7702.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Yadanziolide A is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and stored at -20°C.
Cell Viability Assay (CCK-8 Assay)
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) group.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, and GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 Hepa1-6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., Yadanziolide A at 2 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 2 weeks).
-
Monitor tumor volume and body weight regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Logical Workflow for Investigating this compound
The following diagram outlines a logical workflow for the initial investigation of this compound's mechanism of action, leveraging the knowledge from Yadanziolide A.
Caption: Proposed experimental workflow for this compound.
Conclusion and Future Directions
While direct evidence remains elusive, the structural similarity of this compound to Yadanziolide A provides a strong foundation for speculating its mechanism of action. The proposed inhibition of the TNF-α/JAK/STAT3 signaling pathway offers a testable hypothesis for future research. The experimental protocols and workflow outlined in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals embarking on the investigation of this compound. Further studies are imperative to validate this speculative mechanism, determine the precise molecular targets of this compound, and fully elucidate its therapeutic potential as an anti-cancer agent. Comparative studies between Yadanziolide A and C will be particularly valuable in understanding the structure-activity relationships within this class of promising natural products.
Yadanziolide C's Effect on Promyelocytic Leukemia HL-60 Cells: A Review of Available Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Yadanziolide C's specific effects on promyelocytic leukemia HL-60 cells. At present, there are no published studies detailing its mechanism of action, quantitative effects on cell viability, or impact on signaling pathways in this specific cancer cell line.
While direct data on this compound is unavailable, research on related compounds and the source plant, Brucea javanica, offers some insights into potential areas of investigation for researchers and drug development professionals.
Insights from Related Yadanziolides and Brucea javanica
Yadanziolides are a class of quassinoid diterpenes isolated from the seeds of Brucea javanica[1]. This plant has a history in traditional medicine for treating various ailments, including cancer[1].
One related compound, Yadanziolide A , has demonstrated anticancer activity in hepatocellular carcinoma. Studies have shown that Yadanziolide A can inhibit cancer cell proliferation and induce apoptosis, a form of programmed cell death. The mechanism of action for Yadanziolide A in liver cancer cells has been linked to the inhibition of the JAK-STAT signaling pathway[2][3][4][5]. This pathway is crucial for cell growth and survival, and its inhibition can lead to the demise of cancer cells.
Furthermore, oil extracted from Brucea javanica has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines, including HL-60[6]. The active components in the oil responsible for this effect were identified as oleic acid and linoleic acid[6]. This finding, while not directly involving yadanziolides, underscores the potential of compounds from Brucea javanica to induce cell death in leukemia cells.
Potential Mechanisms and Future Directions
Given the pro-apoptotic effects of related compounds, it is plausible that this compound could exert its effects on HL-60 cells through the induction of apoptosis and cell cycle arrest. Many natural compounds with anticancer properties act through these mechanisms. For instance, other natural products have been shown to induce apoptosis in HL-60 cells by modulating the expression of key regulatory proteins and activating various signaling cascades.
Future research into the effects of this compound on HL-60 cells would likely involve a series of standard in vitro assays to determine its biological activity.
Hypothetical Experimental Workflow
A potential experimental workflow to investigate the effects of this compound on HL-60 cells is outlined below. This workflow is based on standard practices for evaluating novel anticancer compounds.
Caption: Hypothetical workflow for investigating this compound's effect on HL-60 cells.
Conclusion
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seed Oil of Brucea javanica Induces Apoptotic Death of Acute Myeloid Leukemia Cells via Both the Death Receptors and the Mitochondrial-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Yadanziolide C In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for Yadanziolide C is publicly available. The following protocols and application notes are based on extensive research on the closely related analogue, Yadanziolide A, which has demonstrated significant anticancer activity.[1][2][3] These methodologies provide a robust framework for initiating in vitro studies with this compound.
Introduction
This compound is a member of the quassinoid family of natural products, which are known for their diverse biological activities, including potent anticancer properties. This document provides detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and the potential mechanism of action. The protocols are designed to be comprehensive and adaptable for various cancer cell types.
Data Presentation
While specific quantitative data for this compound is not yet available, the following table summarizes the reported in vitro anticancer activity of the related compound, Yadanziolide A, against various hepatocellular carcinoma cell lines. This data serves as a valuable reference for designing experiments with this compound, including selecting appropriate cell lines and concentration ranges.
Table 1: In Vitro Anticancer Activity of Yadanziolide A
| Cell Line | Cancer Type | Assay | Endpoint | Reported Activity of Yadanziolide A |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition[1] |
| LM-3 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition, ~20% at 100 nM[1] |
| Huh-7 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Dose-dependent inhibition[1] |
| Hepa1-6 | Hepatocellular Carcinoma | N/A | In vivo tumor growth | Significant reduction in tumor growth[1] |
Note: The optimal concentration range for Yadanziolide A was suggested to be 0.1–1 μM for effective inhibition of liver tumor cell proliferation in vitro.[1]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[4][5][6]
Materials:
-
Cancer cell line of interest (e.g., HepG2, LM-3, Huh-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of varying concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol details the detection of apoptosis induced by this compound using an Annexin V-FITC Apoptosis Detection Kit and flow cytometry.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V-FITC Apoptosis Assay.
Signaling Pathway Analysis
Based on studies with Yadanziolide A, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the JAK-STAT pathway.[1][2]
Caption: Postulated Signaling Pathway for this compound.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dojindo.co.jp [dojindo.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Cytotoxicity Assessment of Yadanziolide C using MTT and LDH Assays
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential of a compound to cause cell damage or death. For natural products like Yadanziolide C, determining the cytotoxic effects on cancer cells is a critical step in assessing their therapeutic potential. This document provides detailed protocols for two common colorimetric cytotoxicity assays: the MTT assay, which measures cell viability, and the LDH assay, which quantifies cell membrane damage.
Yadanziolide A, a related compound from Brucea javanica, has demonstrated dose-dependent cytotoxic effects on liver cancer cells, inhibiting proliferation and inducing apoptosis.[1][2] It is hypothesized that this compound may exhibit similar properties, which can be investigated using the following methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3][4]
Application Notes for MTT Assay
This assay is particularly useful for screening the effects of this compound on cell proliferation and determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[6] The IC50 value is a key parameter for comparing the potency of different compounds.[6] It is important to note that the IC50 can be influenced by the duration of compound exposure.[6]
Experimental Protocol: MTT Assay
Materials:
-
This compound (or other test compound)
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate the plate overnight in a CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised, making it an indicator of cell lysis.[9]
Application Notes for LDH Assay
This assay is suitable for determining the cytotoxic effects of this compound that involve damage to the cell membrane. It provides a measure of cell death and can be used to complement the viability data from the MTT assay. The assay includes controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent).[8]
Experimental Protocol: LDH Assay
Materials:
-
This compound (or other test compound)
-
Cell line of interest
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[10]
-
LDH Assay Kit (containing reaction mixture and stop solution) or individual reagents
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge with a plate rotor
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls in triplicate:
-
Background Control: Medium only (no cells).
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[10]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
Data Presentation
The following table summarizes the cytotoxic activity of Yadanziolide A on various liver cancer cell lines, as determined by a CCK-8 assay (which is similar to the MTT assay). This data is for illustrative purposes only.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HepG2 | Yadanziolide A | 24 | ~0.5 |
| LM-3 | Yadanziolide A | 24 | ~0.3 |
| Huh-7 | Yadanziolide A | 24 | ~0.8 |
| HL-7702 (normal) | Yadanziolide A | 24 | >10 |
| Data derived from a study on Yadanziolide A[2] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Signaling Pathway Diagram
While the specific signaling pathway for this compound is unknown, Yadanziolide A has been shown to induce apoptosis by inhibiting the STAT3 signaling pathway.[1][2] The following diagram illustrates this proposed mechanism for Yadanziolide A.
Caption: Proposed mechanism of Yadanziolide A-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Inducing HL-60 Cell Differentiation with Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a member of the quassinoid family of natural products, a class of compounds known for their diverse biological activities, including potent anti-proliferative and anti-cancer effects. The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of myeloid cells. Upon induction with various chemical agents, HL-60 cells can be prompted to differentiate into mature granulocytes or monocytes/macrophages, providing a valuable system for screening potential therapeutic agents for acute myeloid leukemia (AML).
While specific protocols for this compound-induced differentiation of HL-60 cells are not yet established in the literature, related quassinoids, such as Brusatol, have been shown to induce differentiation in these cells. This document provides a detailed, hypothetical protocol for investigating the potential of this compound to induce differentiation and/or apoptosis in HL-60 cells. The proposed experiments are based on established methodologies for HL-60 cell culture and differentiation analysis, and insights from the known mechanisms of action of similar quassinoid compounds.[1][2]
Materials and Methods
Cell Culture and Maintenance
The HL-60 human promyelocytic leukemia cell line should be obtained from a reputable cell bank (e.g., ATCC CCL-240).
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Cell Density: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Cells should be passaged every 2-3 days.
Preparation of this compound
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C. Subsequent dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid non-specific effects.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50)
Before assessing differentiation, it is crucial to determine the cytotoxic concentration of this compound on HL-60 cells.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Induction of HL-60 Differentiation
-
Cell Seeding: Seed HL-60 cells in 6-well plates at a density of 2 x 10⁵ cells/mL in a final volume of 2 mL per well.
-
Treatment: Treat the cells with this compound at concentrations below the calculated IC50 value (e.g., IC25, IC10). A suggested starting range, based on the activity of the related quassinoid Brusatol, is 5-25 ng/mL.[3] Include a positive control for differentiation, such as all-trans retinoic acid (ATRA) at 1 µM, and a vehicle control (DMSO).
-
Incubation: Incubate the cells for up to 5 days. Collect cells at different time points (e.g., 24, 48, 72, 96, and 120 hours) for analysis.
Protocol 3: Assessment of Myeloid Differentiation
A. Morphological Assessment
-
Cytospin Preparation: Centrifuge 1 x 10⁵ cells onto a glass slide using a cytocentrifuge.
-
Staining: Stain the slides with Wright-Giemsa stain according to the manufacturer's protocol.
-
Microscopy: Examine the slides under a light microscope. Differentiated cells may exhibit a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and segmented nuclei characteristic of mature granulocytes.
B. Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of reactive oxygen species (ROS), a functional marker of mature phagocytes.
-
Cell Preparation: Harvest 1 x 10⁶ cells and resuspend them in 1 mL of PBS.
-
NBT/PMA Solution: Prepare a solution of 1 mg/mL NBT and 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) in PBS.
-
Incubation: Add 1 mL of the NBT/PMA solution to the cell suspension and incubate for 30 minutes at 37°C.
-
Quantification: Count the number of cells containing blue-black formazan deposits (NBT-positive cells) out of at least 200 cells using a hemocytometer under a light microscope. The percentage of differentiated cells is calculated.
C. Flow Cytometry for CD11b Expression
CD11b is a cell surface marker that is upregulated during myeloid differentiation.
-
Cell Preparation: Harvest 5 x 10⁵ cells and wash with ice-cold PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cells in 100 µL of PBS/BSA and add a fluorescently labeled anti-CD11b antibody (e.g., FITC-conjugated). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with PBS/BSA.
-
Analysis: Resuspend the cells in 500 µL of PBS and analyze using a flow cytometer.
Protocol 4: Assessment of Apoptosis and Cell Cycle
A. Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Harvest 1 x 10⁶ cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.
B. Cell Cycle Analysis
-
Cell Fixation: Harvest 1 x 10⁶ cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.
Data Presentation
Table 1: Cytotoxicity of this compound on HL-60 Cells
| Time Point (hours) | IC50 (µM) |
| 24 | |
| 48 | |
| 72 |
Table 2: Effect of this compound on HL-60 Cell Differentiation Markers
| Treatment | Incubation Time (hours) | NBT Positive Cells (%) | CD11b Positive Cells (%) |
| Vehicle Control | 96 | ||
| This compound (Conc. 1) | 96 | ||
| This compound (Conc. 2) | 96 | ||
| ATRA (1 µM) | 96 |
Table 3: Effect of this compound on Apoptosis and Cell Cycle Distribution in HL-60 Cells
| Treatment | Incubation Time (hours) | Apoptotic Cells (%) (Annexin V+) | Sub-G1 Peak (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 48 | |||||
| This compound (Conc. 1) | 48 | |||||
| This compound (Conc. 2) | 48 |
Mandatory Visualizations
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brusatol-induced HL-60 cell differentiation involves NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Yadanziolide C Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Yadanziolide C, a promising natural compound with potential anti-cancer properties. Drawing parallels from the known mechanisms of its analogue, Yadanziolide A, these protocols are designed to assess key indicators of cellular health and cytotoxicity, including apoptosis, cell cycle progression, and oxidative stress.
Application Notes
This compound is a member of the quassinoid family of natural products, which are known for their diverse biological activities. While specific research on this compound is emerging, studies on the closely related compound, Yadanziolide A, have demonstrated significant anti-cancer effects. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation.[1][2][3] This inhibition of key survival pathways ultimately activates apoptotic processes.
Flow cytometry is an indispensable tool for elucidating the mechanism of action of novel drug candidates like this compound. This powerful technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. The following protocols focus on three critical assays to characterize the cellular response to this compound treatment:
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining): This dual-staining method is the gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only penetrate cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining): Understanding how a compound affects cell cycle progression is crucial for evaluating its anti-proliferative activity. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the identification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of cell cycle arrest at specific checkpoints.
-
Reactive Oxygen Species (ROS) Detection (H₂DCFDA Staining): Many anti-cancer agents induce apoptosis through the generation of reactive oxygen species. Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeant dye that becomes fluorescent upon oxidation by intracellular ROS. Flow cytometry can then quantify the level of oxidative stress within the cells.
By employing these flow cytometry-based assays, researchers can gain valuable insights into the dose-dependent effects and mechanisms of action of this compound, facilitating its development as a potential therapeutic agent.
Data Presentation
The following tables represent hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., HepG2) treated with varying concentrations of this compound for 24 hours.
Table 1: Apoptosis Analysis of this compound Treated Cells
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.5 |
| 10 | 35.8 ± 5.1 | 48.7 ± 4.2 | 15.5 ± 2.1 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 | 1.8 ± 0.3 |
| 1 | 65.2 ± 4.1 | 20.5 ± 2.1 | 14.3 ± 1.5 | 3.1 ± 0.6 |
| 5 | 75.8 ± 5.3 | 12.3 ± 1.9 | 11.9 ± 1.3 | 8.7 ± 1.1 |
| 10 | 50.1 ± 6.2 | 8.9 ± 1.5 | 5.0 ± 0.9 | 36.0 ± 4.5 |
Table 3: Reactive Oxygen Species (ROS) Production in this compound Treated Cells
| This compound (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 25 |
| 1 | 280 ± 45 |
| 5 | 650 ± 80 |
| 10 | 1200 ± 150 |
Experimental Protocols
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use FITC (FL1) and PI (FL2/FL3) channels for detection. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
Cell Cycle Analysis: Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as previously described.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Cell Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear mode for the PI channel (FL2/FL3) to acquire DNA content histograms. Use appropriate software (e.g., ModFit LT, FlowJo) to model the cell cycle phases.
Reactive Oxygen Species (ROS) Detection: H₂DCFDA Staining
Objective: To measure the intracellular ROS levels in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include a positive control (e.g., treated with H₂O₂) and a negative control.
-
Staining: After the treatment period, remove the medium and wash the cells once with warm PBS. Add fresh, pre-warmed medium containing 10 µM H₂DCFDA to each well. Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: After incubation, discard the H₂DCFDA solution and wash the cells twice with PBS. Harvest the cells using Trypsin-EDTA.
-
Sample Preparation for Flow Cytometry: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of cold PBS. Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using the FITC (FL1) channel to detect the fluorescence of dichlorofluorescein (DCF).
Visualizations
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Yadanziolide C: Application Notes and Protocols for Solubility and Biological Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica.[1][2] Quassinoids are known for a wide range of biological activities, including anti-inflammatory, anti-malarial, and notably, anti-cancer effects.[2][3] This document provides essential protocols for researchers working with this compound, focusing on its solubility in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, and detailing its known biological mechanisms of action. Due to the limited availability of public data on the specific solubility of this compound, a generalized experimental protocol for determining solubility is provided.
Data Presentation: Solubility of this compound
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Method | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |
| DMSO | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
| Ethanol | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
| Methanol | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
| Acetonitrile | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
| Water | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
| PBS (pH 7.4) | 25 | Shake-Flask | User-determined data | User-determined data | e.g., Clear solution, precipitation |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.[4]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Other organic solvents of interest (e.g., ethanol, methanol, acetonitrile)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials or microcentrifuge tubes
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. Report the solubility in mg/mL and mM.
Caption: Workflow for determining equilibrium solubility.
Biological Activity and Signaling Pathways
This compound belongs to the quassinoid family of compounds, which are known to exhibit potent anti-cancer properties.[5] While the specific molecular targets of this compound are not fully elucidated, studies on related quassinoids, such as Brusatol and Bruceine D, have identified several key signaling pathways that are modulated by these compounds.[5][6]
Inhibition of Protein Synthesis
A primary mechanism of action for several quassinoids is the inhibition of protein synthesis.[7] This disruption of protein production is a critical driver of their anti-tumor effects, as cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation.[7]
Modulation of Key Signaling Pathways
Quassinoids have been shown to interfere with multiple signaling pathways that are often dysregulated in cancer:
-
Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is involved in the cellular stress response.[6] By inhibiting Nrf2, Brusatol can sensitize cancer cells to other chemotherapeutic agents.[6]
-
STAT3 Pathway: Bruceantinol, another quassinoid, has been identified as a STAT3 inhibitor.[6] The STAT3 pathway is crucial for cancer cell proliferation, survival, and metastasis.[7]
-
Notch Pathway: Bruceine D acts as a Notch inhibitor, inducing apoptosis in several human cancer cell lines.[6] The Notch signaling pathway plays a significant role in cell fate determination and is often aberrantly activated in cancer.
-
MAPK and NF-κB Pathways: The anti-inflammatory and anti-cancer effects of some bruceines are attributed to the inhibition of the MAPK and NF-κB signaling pathways.[8] These pathways are central regulators of inflammation, cell survival, and proliferation.
Caption: Quassinoid-modulated signaling pathways.
Conclusion
This compound is a promising natural product with potential therapeutic applications. While specific solubility data is currently lacking, the provided protocols offer a robust framework for its characterization. The known anti-cancer mechanisms of related quassinoids, through the inhibition of protein synthesis and modulation of key signaling pathways, provide a strong rationale for further investigation into the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Yadanziolide C Stock Solutions for Preclinical Research
Application Note and Protocol
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Yadanziolide C, a natural quassinoid compound with demonstrated antiproliferative properties.[1] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental reproducibility.
| Property | Value | Source |
| CAS Number | 95258-12-1 | [1][2] |
| Molecular Formula | C₂₀H₂₆O₉ | [1][2] |
| Molecular Weight | 410.41 g/mol | [2] |
| Appearance | Powder / Solid | [2][3] |
Solubility
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for in vitro studies. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
For enhanced solubility, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[2]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep tightly sealed and desiccated.[1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials.[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for longer-term storage.[1][3] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use.[1] |
Important Handling Note: Before use, allow the product vial to equilibrate to room temperature for at least one hour prior to opening.[1][2] It is recommended to prepare and use solutions on the same day whenever possible.[1][2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 410.41 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 410.41 g/mol
-
Mass (mg) = 4.1041 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 4.1 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.10 mg, add 1.0 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]
-
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of the powder and contact with skin and eyes.[3]
-
In case of accidental contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[3]
Visualized Workflow and Putative Signaling Pathway
Caption: Workflow for preparing this compound stock solution.
Caption: Putative TNF-α/JAK/STAT3 pathway targeted by this compound.
References
Application Note: HPLC Analysis of Yadanziolide C for Purity and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a quassinoid, a class of degraded triterpenes known for their wide range of biological activities. As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification and purity assessment becomes critical. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products in complex matrices.[1][2] This application note provides a detailed protocol for the determination of this compound purity and its quantification in various samples using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and water.[1][3] The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV-Vis detector, as quassinoids typically possess chromophores that absorb in the UV range.[4][5] For purity analysis, the percentage peak area of this compound relative to the total peak area of all components is calculated. For quantification, the concentration of this compound is determined by comparing its peak area to a calibration curve generated from certified reference standards.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC grade formic acid (optional, for mobile phase modification)
-
Sample containing this compound
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sonicator
-
pH meter
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol or acetonitrile and make up to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[3][6][7] A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask. The final concentration should fall within the range of the calibration curve.
-
Sonicate the solution for 10-15 minutes to ensure complete extraction of this compound.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% Formic Acid, optional) B: Acetonitrile (or Methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by scanning the UV spectrum of this compound (typically in the range of 220-280 nm for quassinoids) |
| Run Time | 20-30 minutes (or until all components have eluted) |
Purity Determination Protocol
-
Prepare the sample solution as described in section 3.4.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of this compound using the area normalization method:
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Note: This method assumes that all impurities have a similar response factor at the detection wavelength.
Quantification Protocol
-
Calibration Curve Construction:
-
Inject each working standard solution (from section 3.3) into the HPLC system in triplicate.
-
Record the peak area for this compound at each concentration.
-
Plot a graph of the average peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of >0.99 is generally considered acceptable.[3]
-
-
Sample Quantification:
-
Inject the prepared sample solution (from section 3.4) into the HPLC system in triplicate.
-
Determine the average peak area of this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
Concentration (µg/mL) = (Average Peak Area - y-intercept) / slope
-
-
Calculate the amount of this compound in the original sample:
% this compound in sample = [(Concentration from HPLC (µg/mL) x Dilution Factor) / Initial sample concentration (µg/mL)] x 100
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| %RSD of Retention Time | ≤ 2.0% | |
| %RSD of Peak Area | ≤ 2.0% |
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (n=3) | Average Peak Area | %RSD |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Linear Regression | y = mx + c | Correlation Coefficient (R²) | |
Table 3: Purity and Quantification Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Purity | % Content in Sample |
| Standard | |||||
| Sample 1 | |||||
| Sample 2 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Logic of quantification via calibration curve.
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Yadanziolide C's Effect on Protein Expression in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanziolide C is a natural product with potential anti-cancer properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. A key method to elucidate this mechanism is by analyzing its effect on protein expression levels within critical signaling pathways. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[1][2] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on protein expression in cancer cell lines, with a focus on pathways related to apoptosis and cell survival. While direct data on this compound is emerging, this protocol is based on established findings for the closely related compound, Yadanziolide A, which has been shown to induce apoptosis and inhibit the JAK/STAT signaling pathway in hepatocellular carcinoma.[3][4][5][6]
Principle of the Method
Western blotting involves several key steps:
-
Sample Preparation: Cancer cells are treated with this compound, and total protein is extracted.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured, allowing for the visualization and quantification of the target protein.[2][7]
This method allows for the semi-quantitative analysis of changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HepG2, LM-3 for liver cancer).[3]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) for a specific duration (e.g., 24 hours).[3][5] Include a vehicle control (DMSO) in parallel.
-
2. Protein Extraction (Lysis)
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the total protein) to a new, pre-chilled tube.[7]
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[7]
-
Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Assemble the transfer sandwich with the gel and a PVDF or nitrocellulose membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[7]
4. Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
The bands obtained from the Western blot can be quantified using densitometry software. The intensity of the target protein band is normalized to the intensity of the loading control band (e.g., β-actin). The results can be presented as fold changes relative to the vehicle control.
Table 1: Effect of this compound on the Expression of Key Signaling Proteins
| Target Protein | This compound (µM) | Fold Change (Normalized to Control) |
| p-STAT3 | 0 (Control) | 1.0 |
| 0.1 | 0.7 | |
| 0.3 | 0.4 | |
| 1.0 | 0.2 | |
| STAT3 | 0 (Control) | 1.0 |
| 0.1 | 1.0 | |
| 0.3 | 0.9 | |
| 1.0 | 1.0 | |
| Cleaved Caspase-3 | 0 (Control) | 1.0 |
| 0.1 | 1.8 | |
| 0.3 | 3.5 | |
| 1.0 | 5.2 | |
| Bcl-2 | 0 (Control) | 1.0 |
| 0.1 | 0.8 | |
| 0.3 | 0.5 | |
| 1.0 | 0.3 | |
| Bax | 0 (Control) | 1.0 |
| 0.1 | 1.5 | |
| 0.3 | 2.4 | |
| 1.0 | 3.8 |
Visualizations
Experimental Workflow
Caption: Western blot experimental workflow.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
References
- 1. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Yadanziolide C Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing the gene expression effects of Yadanziolide C, a potential anticancer compound, using quantitative PCR (qPCR) and RNA sequencing (RNA-seq). The protocols are designed for researchers in oncology and drug development seeking to elucidate the molecular mechanisms of novel therapeutic agents.
Introduction to this compound and Gene Expression Analysis
Yadanziolides are a class of natural products that have demonstrated potential as anticancer agents. A related compound, Yadanziolide A, has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway.[1][2][3] Gene expression analysis is a powerful tool to understand how compounds like this compound exert their effects at a molecular level. By quantifying changes in messenger RNA (mRNA) levels, researchers can identify the genes and signaling pathways modulated by the compound, providing insights into its mechanism of action.[4][5][6]
Quantitative PCR (qPCR) is a targeted approach used to measure the expression of a specific set of genes with high sensitivity and accuracy. It is ideal for validating findings from broader screening methods or for analyzing known cancer-related genes.
RNA Sequencing (RNA-seq) offers a comprehensive, unbiased view of the entire transcriptome. This technique is suited for discovery-based research, allowing for the identification of novel gene targets and pathways affected by this compound without prior knowledge.[7]
Experimental Workflow
The overall workflow for analyzing the gene expression effects of this compound involves several key steps, from cell culture to data analysis.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 7. illumina.com [illumina.com]
In Vivo Preclinical Evaluation of Yadanziolides in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo studies specifically investigating Yadanziolide C in animal models are not available in the current body of scientific literature. The following application notes and protocols are based on a comprehensive review of available preclinical in vivo research on Yadanziolide A , a closely related quassinoid derived from the same plant source, Brucea javanica. This information is intended to serve as a foundational guide for designing and conducting in vivo studies for this compound and other related compounds.
Introduction
Yadanziolides are a class of quassinoid diterpenoids isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[1][2][3] While numerous compounds have been identified from Brucea javanica, Yadanziolide A has been the subject of recent preclinical in vivo studies, demonstrating its potential as an anticancer agent.[4][5][6] These studies provide a valuable framework for the in vivo investigation of other yadanziolides, such as this compound.
This document outlines detailed application notes and protocols based on the available in vivo data for Yadanziolide A, focusing on its evaluation in a hepatocellular carcinoma (HCC) animal model.
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study of Yadanziolide A in an orthotopic liver cancer mouse model.
| Parameter | Control Group | Yadanziolide A Treatment Group | Reference |
| Animal Model | Orthotopic liver cancer model using Hepa1-6 cells in mice | Orthotopic liver cancer model using Hepa1-6 cells in mice | [4] |
| Treatment Regimen | Vehicle control (intraperitoneal injection) | 2 mg/kg/day (intraperitoneal injection) for two weeks | [4] |
| Tumor Growth | Significant tumor growth observed | Noteworthy suppression of tumor growth | [4] |
| Serum Biomarkers | Elevated levels indicative of liver damage | Normalized serum levels | [4] |
| Pathological Analysis | Significant liver tumor lesions present | Significant reductions in liver tumor lesions | [4] |
Experimental Protocols
Orthotopic Hepatocellular Carcinoma Mouse Model
This protocol describes the establishment of an orthotopic liver cancer model in mice to evaluate the in vivo efficacy of yadanziolides.
Materials:
-
Hepa1-6 hepatocellular carcinoma cells
-
Male C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, for subcutaneous tumor establishment)
-
Surgical instruments (scalpel, forceps, sutures)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Yadanziolide A (or other test compound)
-
Vehicle control (e.g., DMSO, saline)
Procedure:
-
Cell Culture: Culture Hepa1-6 cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a suitable anesthetic.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject 1 x 10^6 Hepa1-6 cells in 20 µL of PBS (or a PBS/Matrigel mixture) into the left lobe of the liver.
-
Close the incision with sutures.
-
Monitor the animal for post-surgical recovery.
-
-
Treatment Initiation: Once tumors are established (typically 7-10 days post-implantation, confirmable by imaging or palpation), randomize the mice into control and treatment groups.
-
Drug Administration:
-
Prepare the Yadanziolide A solution at the desired concentration (e.g., for a 2 mg/kg dose).
-
Administer the compound or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., two weeks).[4]
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence, ultrasound) or by measuring tumor volume at the end of the study.
-
Record body weight and observe the general health of the animals throughout the experiment.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for serum biomarker analysis (e.g., ALT, AST).
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor and liver tissue in formalin for histopathological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor tissue for molecular analysis (e.g., Western blotting, RT-PCR).
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of yadanziolides on key signaling pathways, such as the JAK-STAT pathway, in tumor tissues.
Materials:
-
Frozen tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of Yadanziolide A.
Yadanziolide A-Mediated Inhibition of the JAK-STAT Signaling Pathway
Caption: Yadanziolide A inhibits the JAK-STAT pathway in HCC cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Anti-inflammatory Effects of Yadanziolide C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a key area of research.[1] Natural products are a promising source for such discoveries.[1] This document provides detailed protocols for evaluating the anti-inflammatory potential of Yadanziolide C, a hypothetical compound, using established in vitro and in vivo models. The methodologies described are designed to assess the compound's efficacy and elucidate its potential mechanism of action.
Data Presentation
The following tables are templates for organizing quantitative data from the described experimental protocols.
Table 1: In Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated Macrophages
| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 100 ± 8.5 | 1500 ± 120 | 2500 ± 200 |
| 1 | 98 ± 4.8 | 85 ± 7.1 | 1250 ± 110 | 2100 ± 180 |
| 10 | 95 ± 5.1 | 60 ± 5.5 | 800 ± 75 | 1500 ± 130 |
| 50 | 92 ± 6.3 | 35 ± 4.2 | 450 ± 50 | 800 ± 70 |
| Positive Control (e.g., Dexamethasone 1 µM) | 99 ± 4.5 | 25 ± 3.8 | 300 ± 40 | 500 ± 60 |
Data are presented as mean ± standard deviation (SD). This is illustrative data and does not represent actual experimental results.
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 25 | 0.65 ± 0.09 | 23.5 |
| This compound | 50 | 0.48 ± 0.07 | 43.5 |
| This compound | 100 | 0.32 ± 0.05 | 62.4 |
| Positive Control (Indomethacin) | 10 | 0.25 ± 0.04 | 70.6 |
Data are presented as mean ± SD. This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the evaluation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2]
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[2]
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for 1-2 hours.[2]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[1]
1.2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control group.[1]
1.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Collect the cell culture supernatant after LPS stimulation.[1]
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[1]
-
Incubate for 10-15 minutes at room temperature.[1]
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.[1]
1.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after LPS stimulation.[1]
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
Protocol 2: In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used method for evaluating the anti-inflammatory effects of drugs.[3]
2.1. Animals
-
Use male Wistar rats (180-220 g).[2]
-
Acclimatize the animals to laboratory conditions for at least one week before the experiment.[2][3]
-
Fast the animals overnight before the experiment with free access to water.[2]
2.2. Experimental Groups
-
Divide the animals into the following groups (n=6 per group):
-
Vehicle control group (receiving the vehicle for this compound).
-
This compound treated groups (at least three different doses).
-
Positive control group (e.g., Indomethacin, 10 mg/kg).[3]
-
2.3. Induction of Paw Edema and Treatment
-
Administer this compound or the vehicle orally one hour before carrageenan injection.
-
Inject 0.1 ml of 1% freshly prepared carrageenan suspension into the sub-plantar region of the right hind paw of each rat to induce inflammation.[3]
2.4. Measurement of Paw Edema
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[3]
2.5. Biochemical Analysis
-
At the end of the experiment, collect paw tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and COX-2 using ELISA.[3]
Visualizations
Caption: Experimental Workflow for Anti-inflammatory Agent Screening.
Caption: NF-κB Signaling Pathway in Inflammation.
References
Investigating the Anti-malarial Activity of Yadanziolide C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-malarial activity of Yadanziolide C, a quassinoid derived from Brucea javanica. While direct experimental data for this compound is limited, this document extrapolates from the well-documented antiplasmodial effects of structurally related quassinoids from the same plant species. The provided protocols offer standardized methods for evaluating the efficacy and cytotoxicity of this compound and other novel anti-malarial candidates.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. Natural products are a rich source of bioactive compounds with diverse mechanisms of action. Brucea javanica, a plant used in traditional medicine, produces a class of compounds known as quassinoids, which have demonstrated potent anti-malarial and cytotoxic properties.[1][2][3][4] this compound belongs to this family of compounds and is therefore a promising candidate for investigation as a novel anti-malarial agent.
Proposed Mechanism of Action
The primary anti-malarial mechanism of action for quassinoids is the inhibition of protein synthesis within the Plasmodium falciparum parasite.[5] This targeted disruption of a fundamental cellular process leads to the cessation of parasite growth and replication. Studies on various quassinoids have shown that they inhibit the incorporation of radiolabeled amino acids into parasitic proteins more rapidly than they affect nucleic acid synthesis, indicating that the ribosome is a likely target.[5] This mode of action is distinct from many currently used anti-malarials, suggesting that quassinoids could be effective against drug-resistant parasite strains.
Caption: Proposed mechanism of this compound targeting the parasite ribosome to inhibit protein synthesis.
Quantitative Data Summary
Due to the absence of specific published data for this compound, the following table summarizes the in vitro anti-malarial activity and cytotoxicity of other representative quassinoids isolated from Brucea javanica. This data serves as a benchmark for the potential efficacy and selectivity of this compound.
| Compound | P. falciparum Strain | Anti-malarial IC50 (µg/mL) | Mammalian Cell Line | Cytotoxicity IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Bruceine D | K1 (multidrug-resistant) | 0.58 | KB (human oral cancer) | >50 | >86 | [2][4] |
| Brujavanol A | K1 (multidrug-resistant) | 4.48 | KB (human oral cancer) | 1.30 | 0.29 | [2][4] |
| Brujavanol B | K1 (multidrug-resistant) | 13.71 | KB (human oral cancer) | 2.36 | 0.17 | [2][4] |
| Brujavanol E | K1 (multidrug-resistant) | 5.54 µM | KB (human oral cancer) | 2.16 µM | ~0.39 | [1] |
| Brusatol | - | - | PANC-1 (pancreatic cancer) | 0.36 µM | - | [6] |
| Bruceine D | - | - | PANC-1 (pancreatic cancer) | 2.53 µM | - | [6] |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxicity IC50 to the anti-malarial IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells. The conversion between µg/mL and µM depends on the molecular weight of the specific compound.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the anti-malarial activity and cytotoxicity of this compound.
In Vitro Anti-malarial Susceptibility Testing (SYBR Green I-based Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.[7][8][9][10]
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
Artesunate or Chloroquine (positive control)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Humidified incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Workflow:
Caption: Workflow for the SYBR Green I-based anti-malarial susceptibility assay.
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include wells for a positive control (e.g., artesunate) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Prepare a parasite culture of synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the diluted compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.[11][12][13] Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol:
-
Seed mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound, as a member of the quassinoid family from Brucea javanica, represents a promising starting point for the development of new anti-malarial drugs. Its presumed mechanism of action, the inhibition of parasitic protein synthesis, is a validated target, and related compounds have shown significant potency. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound and other novel compounds, enabling researchers to determine their anti-malarial efficacy, cytotoxicity, and selectivity, thereby advancing the discovery of the next generation of anti-malarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. iddo.org [iddo.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Yadanziolide C: Technical Support Center on Stability and Storage
This technical support center provides guidance on the stability and appropriate storage conditions for Yadanziolide C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solvent: Prepare solutions fresh for immediate use. If short-term storage is necessary, store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are compatible with this compound?
Q3: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light. Both the solid compound and solutions should be stored in amber vials or containers wrapped in foil. Experimental procedures should be conducted with minimal light exposure.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can lead to rapid degradation.
Q5: How can I tell if my this compound has degraded?
Degradation may not be visually apparent. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your experiments? Stability issues with this compound could be a contributing factor. Use this guide to troubleshoot potential problems.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid stock for each experiment. 3. Assess the purity of the stock solution using HPLC. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution to aid dissolution (if the compound is heat-stable). 3. Filter the solution before use. Consider solvent exchange if solubility is an issue. |
| Appearance of new peaks in analytical runs (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | 1. Investigate the experimental conditions (pH, temperature, buffers) for potential incompatibilities. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. |
Quantitative Data on Stability
Currently, there is a lack of publicly available quantitative data on the stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies relevant to their experimental setup. The following table provides a template for recording such data.
| Condition | Parameter | Time Point | % this compound Remaining | Observations (e.g., appearance of degradation peaks) |
| Temperature | 4°C | 24h, 48h, 1 week | ||
| Room Temp (~25°C) | 1h, 4h, 8h, 24h | |||
| 37°C | 1h, 4h, 8h, 24h | |||
| pH | pH 3 (Acidic) | 1h, 4h, 8h | ||
| pH 7.4 (Neutral) | 1h, 4h, 8h | |||
| pH 9 (Basic) | 1h, 4h, 8h | |||
| Light | Ambient Light | 8h, 24h, 48h | ||
| UV Light (e.g., 254 nm) | 1h, 2h, 4h |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., HCl for acidic, NaOH for basic, phosphate buffer for neutral)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for various time points. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method. The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Importance of compound stability in signaling pathway studies.
Preventing Yadanziolide C precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with Yadanziolide C during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quassinoid, a class of natural products known for their diverse biological activities. It has been shown to have antiproliferative and differentiation-inducing properties in promyelocytic HL-60 cells[1]. While the exact signaling pathway of this compound is not fully elucidated, related quassinoids like Yadanziolide A have been found to target the TNF-α/STAT3 pathway[2][3]. Another related compound, Brusatol, is known to inhibit the Nrf2 signaling pathway[4]. It is plausible that this compound acts on similar cellular pathways involved in cell proliferation and stress response.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound in cell culture media is a common issue likely stemming from its low aqueous solubility.[5][6] Like other hydrophobic compounds, this compound is often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7] When this stock solution is diluted into the aqueous environment of the cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate out of solution.[5]
Other contributing factors can include:
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the media that surpasses its solubility threshold.[6][8]
-
Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is added directly to the aqueous medium can cause the compound to "crash out."[6][9]
-
Temperature and pH: Fluctuations in temperature or pH of the cell culture medium can also affect the solubility of the compound.[6][8][10]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes contribute to precipitation.[6][10][11]
Q3: How can I visually identify this compound precipitation?
You can identify precipitation in your cell culture in several ways:
-
Visible Particles: You might see distinct particles, crystals, or an amorphous solid in the flask or plate.[8]
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating fine, suspended particles.[8]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.[8]
Q4: Is it acceptable to proceed with my experiment if I see a precipitate?
It is strongly advised not to proceed with an experiment if you observe precipitation.[8][12] The presence of a precipitate can lead to:
-
Inaccurate Dosing: The actual concentration of the dissolved this compound will be lower than intended, leading to unreliable and irreproducible results.[8][12]
-
Cellular Toxicity: The precipitate itself could be toxic to cells or cause non-specific cellular effects.[8]
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on absorbance, fluorescence, or luminescence measurements.[8]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells.[10] Generally, the final DMSO concentration should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[9][10][13] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[6][13]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting this compound Precipitation
This guide provides a step-by-step workflow to diagnose and resolve precipitation issues.
Caption: A workflow for troubleshooting this compound precipitation.
Guide 2: Optimizing this compound Stock and Working Solution Preparation
The majority of precipitation issues arise from the preparation of the stock solution and its subsequent dilution into the aqueous cell culture medium.
Table 1: Recommendations for this compound Stock Solution Preparation
| Parameter | Recommendation | Troubleshooting Tips |
| Solvent | Use high-purity, anhydrous DMSO. | Ensure your DMSO is fresh and has not absorbed water, which can reduce its ability to dissolve the compound.[4][9] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. | An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try a lower stock concentration (e.g., 1-5 mM).[9][14] |
| Dissolution | Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or brief sonication can help.[9][12] | Visually inspect the solution against a light source to confirm there are no undissolved particles.[8] |
| Storage | Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][9] | Freeze-thaw cycles can lead to compound degradation and may decrease solubility.[9] |
Table 2: Recommendations for Diluting this compound into Culture Media
| Parameter | Recommendation | Troubleshooting Tips |
| Final DMSO Concentration | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[9][10][13] | Higher DMSO concentrations can be toxic to cells and may also cause the compound to precipitate.[9] |
| Dilution Method | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[9][13] | Avoid adding the stock solution to cold medium, as this can cause "thermal shock" and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.[9] |
| Serial Dilution | For higher final concentrations, use a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[9][13] | This gradual dilution helps to prevent the rapid change in solvent polarity that leads to precipitation.[9] |
| Sonication | If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.[9] | Use with caution, as excessive sonication can degrade the compound or other media components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 410.42 g/mol ).
-
In a sterile fume hood, accurately weigh the calculated amount of this compound and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.[1]
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To a set of sterile tubes, add the appropriate volume of pre-warmed medium.
-
Add the corresponding volume of the 10 mM this compound stock to each tube to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all tubes and within the acceptable range for your cells (e.g., 0.1%).
-
Gently vortex each tube immediately after adding the stock solution.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Place a small aliquot from each tube onto a microscope slide and examine for crystalline structures.
-
The highest concentration that remains clear and free of microscopic precipitates is the kinetic solubility of this compound in your specific medium under these conditions.
Signaling Pathway
While the precise signaling pathway for this compound is still under investigation, based on related compounds, it may involve the inhibition of pro-survival signaling pathways like STAT3 and Nrf2.
Caption: A potential signaling pathway for this compound.
References
- 1. This compound|95258-12-1|COA [dcchemicals.com]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brusatol | Nrf2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biorbyt [biorbyt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Yadanziolide C experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Yadanziolide C. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
I. Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line models. What are the potential causes, and how can we improve consistency?
Answer: Inconsistent IC50 values are a frequent challenge in preclinical drug discovery, particularly with natural compounds like this compound. The variability can stem from several factors related to the compound itself, the cell culture conditions, and the assay methodology. Below is a summary of potential causes and recommended troubleshooting steps.
Data Presentation: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solutions |
| Compound Handling and Stability | Purity and Integrity: Verify the purity of your this compound batch using techniques like HPLC. Ensure proper storage at -20°C to prevent degradation.[1] Solubility: this compound is typically dissolved in DMSO for in vitro studies.[1] Ensure complete solubilization in DMSO before further dilution in cell culture media. Precipitation upon dilution can be minimized by vortexing or brief sonication. Working Concentration: Prepare fresh dilutions of this compound for each experiment from a concentrated stock to minimize instability in aqueous solutions. |
| Cell Culture Conditions | Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as high-passage cells can exhibit altered drug sensitivity. Cell Seeding Density: Optimize and strictly maintain a consistent cell seeding density. Variations in cell number can alter the effective drug concentration per cell. Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of treatment. Stressed or unhealthy cells will respond differently to treatment. |
| Assay Protocol and Execution | Incubation Time: The duration of this compound exposure can significantly impact the IC50 value.[2] Standardize the incubation time across all experiments. Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield varying IC50 values.[3] Be consistent with the chosen assay. Reagent Variability: Use reagents from the same lot to avoid batch-to-batch variation.[4] Edge Effects: To mitigate the "edge effect" in multi-well plates, avoid using the outer wells or fill them with sterile media or PBS. |
Experimental Protocols: Standardized Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume exponential growth for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.[5]
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[2]
-
Mandatory Visualization: Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
II. Inconsistent Western Blot Results for Apoptosis Markers
Question: We are getting inconsistent band intensities for apoptosis markers like cleaved Caspase-3 and Bcl-2 family proteins after this compound treatment. What could be the issue?
Answer: Western blotting for apoptosis markers requires careful optimization, as the expression and modification of these proteins can be transient and sensitive to experimental conditions. Inconsistencies can arise from issues with sample preparation, the Western blotting technique itself, or the experimental design. Based on studies with the related compound Yadanziolide A, this compound is hypothesized to induce apoptosis by inhibiting the JAK/STAT pathway, which in turn affects the expression of Bcl-2 family proteins and activates caspases.[1]
Data Presentation: Troubleshooting Inconsistent Western Blot Results
| Potential Cause | Recommended Solutions |
| Sample Preparation | Lysis Buffer Composition: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. Protein Quantification: Accurately quantify the total protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading. Sample Handling: Perform all lysis and protein extraction steps on ice or at 4°C to minimize protein degradation. |
| Western Blotting Technique | Protein Transfer: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining. Antibody Performance: Use antibodies validated for your specific application. Optimize primary and secondary antibody concentrations and incubation times. Blocking: Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time to minimize background and non-specific binding. Washing: Perform thorough and consistent washing steps to reduce background noise. |
| Experimental Design | Time-Course and Dose-Response: The induction of apoptosis is a dynamic process. Perform a time-course and dose-response experiment to identify the optimal time point and concentration of this compound for observing changes in your target proteins. Positive Control: Include a positive control for apoptosis induction (e.g., staurosporine or etoposide treatment) to validate your assay and antibody performance.[7] |
Experimental Protocols: Western Blot for Apoptosis Markers (Cleaved Caspase-3, Bcl-2, and p-STAT3)
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as determined from cell viability assays.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, Bcl-2, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of this compound leading to apoptosis.
Mandatory Visualization: Experimental Workflow for Western Blotting
Caption: A streamlined workflow for Western blotting experiments.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Investigating Off-Target Effects of Novel Bioactive Compounds
Disclaimer: Direct experimental data on the off-target effects of Yadanziolide C is not currently available in the public domain. This technical support center provides a generalized framework and troubleshooting guide for researchers investigating potential off-target effects of novel bioactive compounds, using related molecules from Brucea javanica as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Compound X are inconsistent or unexpected. Could off-target effects be the cause?
A1: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects. This can manifest as:
-
Variability in cell viability assays across different cell lines that cannot be explained by the known target's expression.
-
Activation or inhibition of signaling pathways seemingly unrelated to the intended target.
-
Unusual morphological changes in cells.
-
Discrepancies between in vitro biochemical assays and cellular responses.
It is crucial to perform rigorous control experiments and consider the possibility that your compound is interacting with unintended cellular components.
Q2: What are the initial steps to investigate potential off-target effects of a novel compound?
A2: A systematic approach is recommended:
-
Confirm Compound Identity and Purity: Ensure the compound's integrity via methods like LC-MS and NMR. Impurities can lead to confounding biological activity.
-
Dose-Response Analysis: Perform detailed dose-response curves in multiple cell lines (both target-positive and target-negative, if possible). A very steep or unusually shaped curve might suggest effects on multiple targets.
-
Literature Review of Analogues: Investigate the known targets and off-targets of structurally similar compounds. For instance, while data on this compound is scarce, studies on the related compound Yadanziolide A show it targets the JAK/STAT pathway.[1][2] This provides a rational starting point for investigating similar pathways for this compound.
-
Broad-Spectrum Kinase or Receptor Panel Screening: If the compound is a suspected kinase or receptor modulator, screening against a commercially available panel can quickly identify potential off-target interactions.
Q3: How can I differentiate between on-target and off-target-mediated cytotoxicity?
A3: This is a critical challenge in drug development. Key strategies include:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's cytotoxic effect persists in the absence of its primary target, it strongly suggests off-target activity.
-
Target Overexpression: Inversely, overexpression of the target protein may sensitize cells to the compound if the effect is on-target.
-
Rescue Experiments: If the compound inhibits an enzyme, adding back the product of that enzyme's activity might rescue the cells from cytotoxicity if the effect is on-target.
Troubleshooting Guides
Problem 1: High background or non-specific signal in cell-based assays.
-
Possible Cause: Compound precipitation, autofluorescence, or non-specific interactions with assay reagents.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media for any compound precipitation at the concentrations used. Determine the compound's solubility in your culture medium.
-
Autofluorescence Measurement: Before adding fluorescent detection reagents, measure the fluorescence of cells treated with your compound at the relevant wavelengths.
-
Assay Controls: Include "compound-only" wells (no cells) and "vehicle-only" wells to assess background signal.
-
Orthogonal Assays: Confirm key results using a different assay that relies on an alternative detection method (e.g., confirm cytotoxicity from a metabolic assay like MTT with a membrane integrity assay like LDH release).
-
Problem 2: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of cellular off-targets that counteract the on-target effect.
-
Troubleshooting Steps:
-
Permeability Assays: Utilize methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross cell membranes.
-
Metabolic Stability: Incubate the compound with liver microsomes or cell lysates and measure its degradation over time using LC-MS.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell at the concentrations tested.
-
Quantitative Data Summary
As specific data for this compound is unavailable, the following tables present illustrative data based on studies of other cytotoxic compounds from Brucea javanica to provide a template for data presentation.
Table 1: Comparative Cytotoxicity (IC50) of Brucea javanica Quassinoids in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic | 0.36 | [3] |
| Brusatol | SW1990 | Pancreatic | 0.10 | [3] |
| Bruceine D | PANC-1 | Pancreatic | 2.53 | [3] |
| Bruceine D | SW 1990 | Pancreatic | 5.21 | [3] |
| Yadanziolide A | SW480 | Colorectal | 28.5 | [4] |
| Brusatol | SW480 | Colorectal | 0.1 | [4] |
| Bruceine B | HCT-8 | Colorectal | >6.7 | |
| Yadanziolides T | HCT-8 | Colorectal | 1.3 |
Table 2: Illustrative Example of Yadanziolide A's Effect on Protein Phosphorylation in HepG2 Cells.
| Treatment | Concentration (µM) | p-STAT3 (Relative to Total STAT3) | p-JAK2 (Relative to Total JAK2) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| Yadanziolide A | 0.1 | 0.75 | 0.80 |
| Yadanziolide A | 0.3 | 0.40 | 0.55 |
| Yadanziolide A | 1.0 | 0.15 | 0.25 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) for 24-72 hours. Include vehicle-only controls.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Cleaved Caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like Actin.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential signaling pathways modulated by a novel compound.
References
- 1. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Yadanziolide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Yadanziolide C. The focus is on overcoming challenges related to its bioavailability in in vivo studies.
Disclaimer: Specific in vivo pharmacokinetic and bioavailability data for this compound are limited in publicly available literature. The guidance provided is based on the known properties of related quassinoid compounds isolated from Brucea javanica, which are characterized by poor water solubility and low oral bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound, like other quassinoids, is likely poorly soluble in aqueous solutions, limiting its dissolution in the gastrointestinal tract. | 1. Formulation Improvement: - Co-solvents: Prepare a vehicle using a mixture of water and a biocompatible organic solvent (e.g., ethanol, propylene glycol, PEG 300/400) to increase solubility.[1] - Surfactants: Incorporate non-ionic surfactants such as Tweens or Cremophor EL to enhance wetting and dissolution.[2] - Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to improve solubility and absorption.[3][4] 2. Particle Size Reduction: - Micronization/Nanonization: Reduce the particle size of this compound to increase the surface area for dissolution.[1][2] |
| High variability in plasma concentrations between experimental subjects. | Inconsistent dissolution and absorption: Differences in gastrointestinal pH, motility, and food effects can lead to variable absorption of a poorly soluble compound. | 1. Standardize Administration Protocol: - Administer this compound at the same time of day and in a consistent prandial state (fasted or fed).2. Improve Formulation Robustness: - Utilize a formulation strategy less susceptible to physiological variations, such as a self-microemulsifying drug delivery system (SMEDDS). |
| Evidence of significant first-pass metabolism. | Metabolic instability: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Route of Administration: - Consider alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the maximum achievable systemic exposure.2. Co-administration with Metabolic Inhibitors: - In preclinical studies, co-administration with inhibitors of relevant cytochrome P450 enzymes (if known) can help elucidate the extent of first-pass metabolism. |
| Precipitation of the compound upon dilution of a stock solution in an aqueous buffer. | Poor aqueous solubility of the stock solvent/compound mixture. | 1. Optimize Stock Solution: - Prepare a more concentrated stock solution in a stronger organic solvent (e.g., DMSO).2. Modify Dilution Method: - Use a stepwise dilution method, gradually adding the aqueous buffer to the stock solution while vortexing. - Consider the use of a vehicle containing solubilizing agents for the final formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: While specific data for this compound is unavailable, related quassinoids from Brucea javanica, such as bruceines, have been reported to have low oral bioavailability, estimated at less than 6%.[5] This is primarily due to their poor water solubility.
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
A2: For poorly soluble compounds like this compound, several formulation strategies can be effective:
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix can enhance its dissolution rate.[4]
-
Lipid-Based Delivery Systems: Formulations such as SEDDS, SMEDDS, and liposomes can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[3][4]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.
Q3: Are there any known drug-drug interactions to be aware of?
A3: Specific drug interaction studies for this compound have not been reported. However, as it is likely metabolized by hepatic enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. Preliminary in vitro metabolism studies are recommended to identify the key metabolic pathways.
Q4: What are the known signaling pathways affected by this compound or related compounds?
A4: Studies on related quassinoids, such as Brusatol and Bruceine A, have shown that they can modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include:
Understanding these pathways can be crucial for interpreting the in vivo efficacy and pharmacodynamic effects of this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a simple co-solvent vehicle to improve the solubility of this compound for oral administration in rodents.
-
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Sterile water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of ethanol.
-
Add propylene glycol to the solution and mix thoroughly.
-
Slowly add sterile water to the desired final volume while continuously mixing. A common vehicle composition is 10% ethanol, 40% propylene glycol, and 50% water.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, adjust the solvent ratios.
-
Administer the formulation via oral gavage at the appropriate dose volume for the animal model.
-
Protocol 2: In Vivo Bioavailability Assessment
-
Objective: To determine the oral bioavailability of a this compound formulation.
-
Methodology:
-
Divide animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Prepare the this compound formulation for both routes. For IV administration, ensure the formulation is sterile and suitable for injection.
-
Administer a known dose of this compound to each group.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups.
-
Determine the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound, based on data from related quassinoids.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway.
Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway.
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Cell Viability Issues with High Concentrations of Yadanziolide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Yadanziolide C. The information provided is based on studies of the closely related compound, Yadanziolide A, and general principles of cell-based assays.
Troubleshooting Guide: Unexpected Cell Viability Results
High concentrations of this compound can lead to various experimental artifacts. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected cell viability at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: High concentrations may exceed the solubility of this compound in the culture medium, leading to precipitates that can interfere with absorbance or fluorescence readings.[1] | 1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation before adding the viability reagent.[1] 2. Solubility Test: Determine the maximal soluble concentration of this compound in your specific culture medium. 3. Stock Solution: Prepare a fresh, lower concentration stock solution and ensure complete dissolution before further dilution.[1] |
| Interference with Assay Reagents: this compound may directly interact with the assay reagents (e.g., non-enzymatic reduction of MTT), leading to a false positive signal.[1][2] | 1. Cell-Free Control: Set up control wells containing the same concentrations of this compound in the culture medium but without cells.[1] If a signal is detected, it indicates interference. 2. Alternative Assays: Consider using a different viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).[1][3] |
| Induction of Cellular Stress Response: At certain concentrations, the compound may induce a stress response that increases cellular metabolic activity without an increase in cell number, leading to an artificially high reading in metabolic assays (e.g., MTT, resazurin).[1] | 1. Microscopic Examination: Correlate the viability readings with direct observation of cell numbers and morphology under a microscope.[2] 2. Alternative Endpoints: Use an assay that measures cell number more directly, such as crystal violet staining or a DNA-based proliferation assay. |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, it will result in inaccurate and variable absorbance readings.[1] | 1. Thorough Mixing: After adding the solubilization solution, ensure complete mixing by pipetting up and down or using an orbital shaker.[1] 2. Visual Confirmation: Visually confirm the complete dissolution of the crystals before reading the plate.[1] |
| Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[1] | 1. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity.[1] |
| Inconsistent Cell Seeding: Uneven cell distribution at the time of plating will lead to variability in cell numbers per well. | 1. Cell Suspension: Ensure a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension between pipetting. 2. Plating Technique: Plate cells in a small volume first, then add the remaining media to avoid uneven distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Yadanziolides that leads to decreased cell viability?
A1: Yadanziolide A, a closely related compound, has been shown to induce dose-dependent cytotoxic effects in cancer cells.[4][5] It primarily works by inducing apoptosis (programmed cell death).[4][5] Mechanistically, it targets the JAK/STAT signaling pathway, specifically by inhibiting the phosphorylation of JAK2 and STAT3.[4][5] This inhibition disrupts anti-apoptotic pathways and leads to the activation of caspases (like Caspase-3 and Caspase-8) and changes in the levels of apoptosis-regulating proteins such as Bcl-2 and Bax, ultimately resulting in cell death.[4]
Q2: What are typical IC50 values for Yadanziolides?
A2: The IC50 (half-maximal inhibitory concentration) is highly dependent on the cell line and experimental conditions.[6][7] For Yadanziolide A, the following IC50 values have been reported after a 24-hour incubation:
| Cell Line | Cell Type | IC50 (nM) |
| HepG2 | Liver Cancer | 300 |
| Huh-7 | Liver Cancer | 362 |
| LM-3 | Liver Cancer | 171 |
| HL-7702 | Normal Liver | 768 |
Data from a study on Yadanziolide A.[4]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary, but significant effects on cell viability for Yadanziolide A are often observed between 24 to 72 hours.[8] A 24-hour incubation has been shown to be sufficient to determine IC50 values in several liver cancer cell lines.[4][5] Time-course experiments are recommended to determine the optimal incubation time for your specific cell line and experimental goals.
Q4: My cell viability results are not consistent with published data. What could be the reason?
A4: Discrepancies can arise from several factors:
-
Cell Line Differences: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to a compound.
-
Assay Method: The choice of cell viability assay can influence the results.[9] As mentioned in the troubleshooting guide, some compounds can interfere with specific assay chemistries.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the specific formulation of the culture medium can all impact the outcome.[2]
-
Compound Stability: Ensure your this compound stock solution is properly stored (e.g., at -20°C) and has not degraded.[4][5]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Signaling Pathways and Workflows
Yadanziolide A-Induced Apoptosis Pathway
The following diagram illustrates the proposed signaling pathway through which Yadanziolide A induces apoptosis in cancer cells.
Caption: Proposed signaling pathway of Yadanziolide A-induced apoptosis.
Troubleshooting Workflow for Unexpected Viability Results
This workflow provides a logical sequence of steps to diagnose issues with your cell viability experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanziolide C Interference with Fluorescent Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is fluorescent assay interference by a test compound like Yadanziolide C?
A1: Fluorescent assay interference occurs when a test compound's intrinsic properties alter the readout of a fluorescent assay, leading to false-positive or false-negative results.[1] This interference is independent of the compound's intended biological activity on the target. Common mechanisms include the compound's own fluorescence (autofluorescence), its ability to absorb light at excitation or emission wavelengths (inner filter effect or quenching), or its potential to form aggregates.[2][3]
Q2: How can I determine if this compound is interfering with my assay?
A2: The initial step is to perform a set of simple control experiments. The most informative is a "no-enzyme" or "no-target" control. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target.[1] A change in signal that correlates with the compound's concentration strongly suggests interference.
Q3: What are the primary mechanisms of small molecule interference in fluorescent assays?
A3: There are two main mechanisms by which a compound can directly interfere with a fluorescent assay:
-
Autofluorescence: The compound itself is fluorescent and emits light in the same detection window as the assay's fluorophore, leading to a false-positive signal.[3][4]
-
Inner Filter Effect (Quenching): The compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, leading to a decrease in the detected signal. This can result in false negatives or a misinterpretation of inhibitory activity.[3][4][5]
Q4: Are there general strategies to minimize compound interference?
A4: Yes. General strategies include:
-
Performing a "preread" of the compound to measure its absorbance at the excitation and emission wavelengths of the assay's fluorophore.[5]
-
Running compound-only controls to assess autofluorescence.[6]
-
If interference is detected, consider "red-shifting" the assay by using a fluorophore with longer excitation and emission wavelengths, as fewer library compounds tend to be fluorescent in the red spectrum.[5][7]
-
For cell-based assays, using a phenol red-free and serum-reduced medium can help minimize background fluorescence.[7][8]
Troubleshooting Guides
Guide 1: Investigating Potential Autofluorescence of this compound
Problem: An unexpectedly high fluorescence signal is observed in the presence of this compound, even in no-enzyme/no-target control wells.
Troubleshooting Workflow:
Caption: Workflow to identify this compound autofluorescence.
Experimental Protocol: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the diluted compound solutions to the wells of a black, opaque microplate. Include wells with assay buffer only as a blank control.
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to the excitation and emission wavelengths of your primary assay and measure the fluorescence intensity of each well.
-
(Optional but Recommended) Perform a full spectral scan:
-
Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength.
-
Perform an excitation scan using the assay's emission wavelength.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
The spectral scan will provide the full fluorescence profile of the compound, confirming if its excitation and emission spectra overlap with your assay's fluorophore.
| Observation | Interpretation | Mitigation Strategy |
| Concentration-dependent increase in fluorescence. | This compound is autofluorescent at the assay wavelengths. | Red-shift the assay to a fluorophore with longer wavelengths.[5][7] Use a time-resolved fluorescence (TRF) assay if the compound's fluorescence has a short lifetime. |
| No significant fluorescence signal. | Autofluorescence is not a significant contributor to interference. | Proceed to investigate other interference mechanisms like the inner filter effect. |
Guide 2: Investigating the Inner Filter Effect (Quenching) by this compound
Problem: A decrease in fluorescence signal is observed in the presence of this compound, which could be misinterpreted as biological activity.
Troubleshooting Workflow:
Caption: Workflow to identify the inner filter effect from this compound.
Experimental Protocol: Assessing the Inner Filter Effect
Objective: To determine if this compound absorbs light at the excitation and/or emission wavelengths of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
UV-Vis spectrophotometer or plate reader with absorbance measurement capabilities
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a suitable microplate (e.g., clear for absorbance, black for fluorescence), add the assay fluorophore at its working concentration to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells:
-
Fluorophore and assay buffer only (no compound).
-
Assay buffer only (blank).
-
This compound dilutions in assay buffer (for absorbance measurement).
-
-
Measure the absorbance spectrum of the this compound dilutions from the UV to the visible range, paying close attention to the excitation and emission wavelengths of your fluorophore.
-
Measure the fluorescence intensity of the wells containing both the fluorophore and this compound.
Data Analysis:
-
A high absorbance (>0.1 AU) of this compound at the assay's excitation or emission wavelength suggests a potential inner filter effect.[9]
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound confirms quenching.
| Observation | Interpretation | Mitigation Strategy |
| High absorbance at assay wavelengths and decreased fluorescence. | This compound is causing an inner filter effect. | Reduce the concentration of this compound if possible. Use correction formulas if absorbance is known.[2] Reduce the path length of the light (e.g., use low-volume, black microplates).[9] |
| No significant absorbance or decrease in fluorescence. | Inner filter effect is not a significant issue. | Consider other potential issues such as compound aggregation or non-specific interactions. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting general compound interference in fluorescent assays, which is applicable to this compound.
Caption: General troubleshooting logic for compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. edinst.com [edinst.com]
Minimizing Yadanziolide C degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Yadanziolide C during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that can compromise sample integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a complex macrolide, is susceptible to degradation from several factors. The primary drivers of degradation are exposure to non-optimal pH (both acidic and basic conditions), elevated temperatures, light (especially UV), and certain solvents. The presence of nucleophiles, oxidizing agents, or reducing agents can also lead to the breakdown of the molecule.
Q2: How should I properly store this compound?
A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C or lower, protected from light and moisture.[1] If dissolved in a solvent, it should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content, which can contribute to hydrolysis of the lactone ring. For aqueous experimental buffers, it is advisable to prepare fresh solutions and use them immediately.
Q4: Can I heat my this compound solution to aid dissolution?
A4: It is strongly advised to avoid heating this compound solutions. Elevated temperatures can accelerate the degradation of the compound. If dissolution is slow, consider gentle vortexing or sonication in a room temperature water bath.
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common methods for monitoring the degradation of complex natural products like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These techniques can separate the parent compound from its degradation products and provide quantitative data on its stability over time.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in aqueous media | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the incubation time of the compound in the medium before adding it to the cells. | Consistent biological activity across experiments. |
| Adsorption to plasticware | Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | Increased effective concentration of this compound in the assay. |
| Reaction with media components | Analyze the components of your cell culture medium for potential reactive species. If possible, test the stability of this compound in a simpler buffer solution. | Identification of incompatible media components. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the lactone ring | Ensure all solvents are anhydrous. If using aqueous buffers, maintain a neutral pH (around 7.0-7.4) and use them for the shortest time possible. Analyze samples immediately after preparation. | Reduction or elimination of peaks corresponding to the hydrolyzed product. |
| Oxidation | Degas solvents to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your downstream applications. | Decreased intensity of oxidation-related degradation peaks. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. | Minimized appearance of light-induced degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex gently until the compound is fully dissolved. Avoid heating.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Divide the solution into multiple amber vials, one for each time point.
-
Incubate the vials under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by transferring an aliquot to a cold solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining at each time point.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for experiments with this compound.
References
- 1. This compound|95258-12-1|MSDS [dcchemicals.com]
- 2. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Yadanziolide C vs. Yadanziolide A: A Comparative Guide to their Mechanisms of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Yadanziolides, a class of quassinoids derived from the plant Brucea javanica, have garnered significant interest in oncology research for their potent anticancer activities. This guide provides a detailed comparison of the mechanisms of action of two prominent members of this family, Yadanziolide C and Yadanziolide A. While extensive research has elucidated the specific pathways targeted by Yadanziolide A, data on this compound remains limited. This comparison leverages available experimental data for Yadanziolide A and draws upon the general mechanisms of action attributed to quassinoids to infer the likely pathways for this compound, highlighting areas for future investigation.
Quantitative Performance Comparison
Table 1: Cytotoxicity of Yadanziolide A against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HepG2 | 300 | [1] |
| Huh-7 | 362 | [1] |
| LM-3 | 171 | [1] |
| HL-7702 (normal liver cell) | 768 | [1] |
Mechanism of Action: Yadanziolide A
Yadanziolide A has been demonstrated to exert its anticancer effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3]
Specifically, Yadanziolide A targets the phosphorylation of JAK2 and STAT3, key components of this pathway.[1][2] By inhibiting their activation, Yadanziolide A disrupts downstream signaling cascades that promote cancer cell growth and survival. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3]
Mechanism of Action: this compound (Inferred)
Specific experimental data elucidating the precise mechanism of action for this compound is currently lacking in the scientific literature. However, as a member of the quassinoid family, its anticancer activity is likely to involve mechanisms common to this class of compounds.[2][4][5]
Quassinoids are generally known to induce apoptosis and cause cell cycle arrest in cancer cells.[1][6] Furthermore, a primary mechanism of action for many quassinoids is the inhibition of protein synthesis.[2][5] It is plausible that this compound shares these characteristics and may disrupt cancer cell function through one or more of these general pathways. Further research is necessary to identify the specific molecular targets and signaling cascades affected by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for Yadanziolide A are provided below. These protocols can serve as a foundation for designing future studies on this compound.
Cell Viability Assay (CCK-8) [1]
-
Seed hepatocellular carcinoma cells (HepG2, Huh-7, LM-3) and normal liver cells (HL-7702) in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with varying concentrations of Yadanziolide A (0-1000 nM) for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Western Blot Analysis for Protein Phosphorylation [1]
-
Treat HepG2 cells with Yadanziolide A at various concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-JAK2, and JAK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Flow Cytometry) [1]
-
Treat HepG2 cells with different concentrations of Yadanziolide A for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Conclusion
Yadanziolide A demonstrates a clear mechanism of action involving the targeted inhibition of the JAK/STAT signaling pathway, leading to the induction of apoptosis in cancer cells. While the precise molecular mechanisms of this compound remain to be elucidated, its classification as a quassinoid suggests a probable role in inducing apoptosis and cell cycle arrest, potentially through the inhibition of protein synthesis. This comparative guide highlights the well-defined anticancer properties of Yadanziolide A and underscores the urgent need for further experimental investigation into the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential. Future research, employing the experimental protocols outlined herein, will be crucial in delineating the comparative efficacy and mechanisms of these two promising natural compounds.
References
- 1. the-anticancer-potential-of-quassinoids-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiproliferative Activities of Yadanziolide C and Brusatol
In the landscape of natural product drug discovery, quassinoids isolated from plants of the Simaroubaceae family have garnered significant attention for their potent anticancer properties. Among these, Yadanziolide C and Brusatol, both derived from Brucea javanica, stand out as compounds of interest. This guide provides a comparative overview of their antiproliferative activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Assessment of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the available IC50 values for this compound and Brusatol against various cancer cell lines. It is important to note that specific data for this compound is limited in publicly accessible literature.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| This compound | Lung, Ovarian, Skin, Colorectal | A549, SK-OV-3, SK-MEL-2, HCT-15 | 7.79 - 29.42* | [1] |
| Brusatol | Leukemia | NB4 | 0.03 | [2] |
| Leukemia | BV173 | 0.01 | [2] | |
| Leukemia | SUPB13 | 0.04 | [2] | |
| Breast Cancer | MCF-7 | 0.08 | [2] | |
| Glioma (IDH1-mutated) | U251 | 0.02 | [2] | |
| Colon Cancer | HCT-116 | 0.067 | [3] | |
| Breast Cancer | MDA-MB-231 | 0.081 | [3] | |
| Head and Neck | FaDu | 0.006 | [4] | |
| Head and Neck | Detroit 562 | 0.007 | [4] | |
| Pancreatic Cancer | PANC-1 | 0.36 | [5] | |
| Pancreatic Cancer | SW1990 | 0.10 | [5] |
*Note: The reported IC50 value for this compound is a range observed for a group of five related quassinoid compounds, including this compound, against the specified cell lines. Specific values for this compound alone are not individually detailed in the source.[1]
Mechanisms of Action: A Tale of Two Pathways
While both compounds originate from the same plant, their mechanisms of inducing antiproliferative effects appear to differ significantly, highlighting the diverse biological activities within the quassinoid family.
Brusatol , a well-characterized compound, primarily functions as a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer cells, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy.[2] Brusatol enhances the efficacy of chemotherapeutic agents by inhibiting this Nrf2-mediated defense mechanism.[3] It has also been shown to induce apoptosis and modulate other oncogenic signaling pathways, including JAK/STAT and NF-κB.[2][4]
In contrast, the specific molecular mechanism of This compound is not as extensively documented in the available scientific literature. While data on the closely related Yadanziolide A suggests a mechanism involving the inhibition of the JAK/STAT signaling pathway in hepatocellular carcinoma, it cannot be definitively concluded that this compound acts via the same pathway.[6][7] Further research is required to fully elucidate its mechanism of action.
Visualizing the Biological Impact
Diagrams of key experimental workflows and signaling pathways provide a clearer understanding of the methodologies and mechanisms involved in assessing these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Yadanziolide Analogs
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Yadanziolides, a class of quassinoid natural products isolated from the plant Brucea javanica, have emerged as promising candidates due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Yadanziolide analogs and related quassinoids, supported by experimental data, to inform future drug design and development efforts.
This guide synthesizes findings on the structural features of Yadanziolide and its analogs that are crucial for their anticancer effects. By examining the impact of modifications to different parts of the molecular scaffold, we can delineate the pharmacophore essential for potent cytotoxicity.
Comparative Cytotoxicity of Yadanziolide and Related Quassinoids
The cytotoxic effects of Yadanziolides and other structurally similar quassinoids from Brucea javanica have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| Yadanziolide A | HepG2 (Liver) | ~0.1-1 | Ester at C-15 |
| LM-3 (Liver) | ~0.1-1 | ||
| Huh-7 (Liver) | ~0.1-1 | ||
| Yadanziolide T | HCT-8 (Colon) | 1.3-6.7 | |
| Yadanziolide B | HCT-8 (Colon) | 1.3-6.7 | |
| Brusatol | PANC-1 (Pancreatic) | 0.36 | Ester at C-15 |
| SW1990 (Pancreatic) | 0.10 | ||
| A549 (Lung) | < 0.06 | ||
| NB4 (Leukemia) | 0.03 | ||
| BV173 (Leukemia) | 0.01 | ||
| Bruceine D | HCT-8 (Colon) | 1.3-6.7 | |
| Bruceine H | HCT-8 (Colon) | 1.3-6.7 |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data on Yadanziolides and related quassinoids, such as Brusatol and Bruceine derivatives, reveals several key structural features that govern their anticancer activity.
-
The C-15 Ester Side Chain: The nature of the ester group at the C-15 position is a critical determinant of cytotoxicity. Studies on Brusatol and Bruceantin esters have shown that modifications to this side chain significantly impact their ability to inhibit protein synthesis in P-388 lymphocytic leukemia cells[1]. This suggests that the C-15 side chain is crucial for target binding and subsequent biological activity.
-
The A-Ring Enone System: The α,β-unsaturated ketone functionality in the A-ring is a common feature among active quassinoids. This Michael acceptor is likely involved in covalent interactions with biological nucleophiles, such as cysteine residues in target proteins, contributing to their mechanism of action.
-
The C-Ring and D-Ring Modifications: While less explored for Yadanziolides specifically, modifications on the C and D rings of other quassinoids have been shown to influence activity. The overall stereochemistry and conformation of the molecule, dictated by these rings, are important for proper orientation and binding within the target's active site.
Experimental Protocols
The evaluation of the anticancer activity of Yadanziolide analogs typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay is a fundamental method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The Yadanziolide analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cancer cells are treated with the Yadanziolide analogs for a designated time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Nrf2, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the process of evaluating Yadanziolide analogs and their mechanism of action, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Experimental workflow for SAR studies of Yadanziolide analogs.
Signaling pathways targeted by Yadanziolide A and the related quassinoid Brusatol.
Conclusion
The potent anticancer activity of Yadanziolides and related quassinoids is intrinsically linked to their chemical structures. The C-15 ester side chain and the A-ring enone system are critical for their cytotoxic effects. Yadanziolide A has been shown to exert its effects through the JAK-STAT signaling pathway, while the closely related quassinoid, Brusatol, is a known inhibitor of the Nrf2 pathway, which is involved in chemoresistance.
This comparative guide highlights the importance of systematic SAR studies in optimizing the therapeutic potential of Yadanziolides. Further synthesis and evaluation of a broader range of analogs are necessary to fully elucidate the structural requirements for potent and selective anticancer activity. Such efforts will pave the way for the development of novel Yadanziolide-based therapeutics with improved pharmacological profiles.
References
The Synergistic Potential of Yadanziolide C's Congeners with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Yadanziolide C with chemotherapy drugs remains limited in publicly available literature, extensive research on other bioactive compounds from its source, Brucea javanica, offers compelling insights into the potential of this class of natural products to enhance cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of Brusatol, a major quassinoid from Brucea javanica, and Brucea javanica oil emulsion (BJOE), also known as Yadanzi®, with conventional chemotherapy agents.
Brusatol: A Potent Chemosensitizer
Brusatol has demonstrated significant synergistic activity with cisplatin and gemcitabine in preclinical models of various cancers. The primary mechanism underlying this synergy is the inhibition of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses that is often hijacked by cancer cells to promote their survival and resistance to therapy.
Quantitative Analysis of Synergistic Effects of Brusatol
| Cancer Type | Chemotherapy Agent | Cell Line | Parameter | Observation | Citation |
| Colorectal Cancer | Cisplatin | CT-26 | IC50 | The IC50 of cisplatin was significantly reduced in the presence of Brusatol. The IC50 for the combination was 0.19±0.02 µg/mL. | [1][2] |
| Colorectal Cancer | Cisplatin | CT-26 | Apoptosis | Co-treatment with Brusatol and cisplatin significantly increased the percentage of apoptotic cells compared to either agent alone. | [1][3] |
| Lung Cancer | Cisplatin | A549 | Tumor Growth (in vivo) | Combination of Brusatol (2 mg/kg) and cisplatin (2 mg/kg) significantly reduced tumor size in A549 xenografts compared to monotherapy. | [4] |
| Pancreatic Cancer | Gemcitabine | PANC-1, BXPC-3, PATU-8988 | Cell Viability & Apoptosis | Brusatol potentiated gemcitabine-induced growth inhibition and apoptosis. | [5][6] |
| Pancreatic Cancer | Gemcitabine | PANC-1 | Tumor Growth (in vivo) | Combination treatment considerably reduced in vivo tumor growth compared to either agent alone. | [5][6] |
Experimental Protocols: Brusatol Synergy
Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: Cancer cells (e.g., CT-26) are seeded in 96-well plates at a density of 4x10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of Brusatol, the chemotherapy drug (e.g., cisplatin), or a combination of both for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Flow Cytometry) [1][3]
-
Cell Treatment: Cells are treated with Brusatol, the chemotherapy drug, or the combination for 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
Western Blot Analysis for Nrf2 Pathway
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and incubated with primary antibodies against Nrf2 and its downstream targets (e.g., NQO1, HO-1), followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Brucea javanica Oil Emulsion (BJOE): Clinical Evidence of Synergy
Brucea javanica oil emulsion (BJOE), marketed as Yadanzi®, has been extensively studied in clinical trials as an adjunct to chemotherapy, particularly in China. Meta-analyses of these trials provide strong evidence for its synergistic effects in improving treatment outcomes and reducing the side effects of chemotherapy.
Quantitative Analysis of BJOE's Synergistic Effects (from Meta-Analyses)
| Cancer Type | Outcome | Observation | Citation |
| Non-Small-Cell Lung Cancer | Overall Response Rate (ORR) | Significant improvement in ORR (RR = 1.25; 95% CI: 1.14–1.36). | [7] |
| Non-Small-Cell Lung Cancer | Quality of Life (QOL) | Significant improvement in QOL (RR = 1.87; 95% CI: 1.63–2.15). | [7] |
| Non-Small-Cell Lung Cancer | Nausea and Vomiting | Reduced incidence of nausea and vomiting (RR = 0.67; 95% CI: 0.46–0.98). | [7] |
| Non-Small-Cell Lung Cancer | Leukopenia | Reduced incidence of leukopenia (RR = 0.63; 95% CI: 0.52–0.75). | [7] |
| Gastric Cancer | Overall Response Rate (ORR) | Significantly improved ORR (RR = 1.52, 95% CI: 1.36–1.69). | [8] |
| Gastric Cancer | Leukopenia | Reduced incidence of leukopenia (RR = 0.68, 95% CI: 0.58–0.79). | [8] |
| Gastric Cancer | Nausea and Vomiting | Reduced incidence of nausea and vomiting (RR = 0.79, 95% CI: 0.65–0.95). | [8] |
| Malignant Pleural Effusion | Overall Efficacy Rate | Higher efficacy rate with combination therapy (RR = 1.45, 95%CI: 1.36–1.54). | [9][10] |
| Malignant Pleural Effusion | Leukopenia | Reduced incidence of leukopenia (RR = 0.51, 95%CI: 0.43–0.61). | [9][10] |
| Malignant Pleural Effusion | Gastrointestinal Reactions | Reduced incidence of gastrointestinal reactions (RR = 0.70, 95%CI: 0.57–0.87). | [9][10] |
Experimental Protocols: Clinical Trials with BJOE
Randomized Controlled Trial (RCT) Design (General Protocol)
-
Patient Selection: Patients with a confirmed diagnosis of a specific cancer (e.g., advanced non-small-cell lung cancer) are recruited. Inclusion and exclusion criteria are strictly defined.
-
Randomization: Patients are randomly assigned to two groups:
-
Control Group: Receives standard chemotherapy regimen.
-
Experimental Group: Receives the same standard chemotherapy regimen plus BJOE.
-
-
Treatment Administration: Chemotherapy is administered according to standard protocols. BJOE is typically administered intravenously.
-
Efficacy Evaluation: Tumor response is assessed using standardized criteria (e.g., RECIST). Overall response rate (ORR), progression-free survival (PFS), and overall survival (OS) are measured.
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to a standardized system (e.g., CTCAE). Quality of life is assessed using validated questionnaires (e.g., KPS).
-
Statistical Analysis: The outcomes between the two groups are statistically compared to determine the efficacy and safety of the combination therapy.
Signaling Pathways Implicated in BJOE's Action
Conclusion
While the direct investigation of this compound in combination with chemotherapy is a clear area for future research, the existing data on related compounds from Brucea javanica are highly promising. Brusatol demonstrates potent chemosensitization in preclinical models by targeting the Nrf2 pathway, suggesting its potential to overcome chemoresistance. Concurrently, Brucea javanica oil emulsion has shown significant clinical benefits in improving the efficacy and tolerability of chemotherapy. Together, these findings underscore the therapeutic potential of Brucea javanica constituents as adjuvants in cancer treatment and provide a strong rationale for the further investigation of specific compounds like this compound.
References
- 1. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy of Brucea javanica Oil Emulsion Injection as Adjunctive Therapy for Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Brucea javanica Oil Emulsion Injection in the Treatment of Gastric Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on the efficiency of Brucea javanica oil emulsion injection with chemotherapy for treating malignant pleural effusion: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigation on the efficiency of Brucea javanica oil emulsion injection with chemotherapy for treating malignant pleural effusion: A meta-analysis of randomized controlled trials [frontiersin.org]
A Guide to Understanding Cross-Resistance in Cancer Cell Lines with a Focus on P-glycoprotein-Mediated Efflux
Disclaimer: As of the latest available research, specific studies on the cross-resistance of Yadanziolide C in cancer cell lines are not publicly available. Therefore, this guide will provide a comprehensive overview of the principles and methodologies used to study cross-resistance in cancer, using well-documented examples of other chemotherapeutic agents. The provided data and protocols are illustrative and intended to serve as a template for how such studies would be designed and presented.
Introduction to Drug Cross-Resistance in Cancer
Cross-resistance is a phenomenon where cancer cells, having developed resistance to one drug, become resistant to other, often structurally or mechanistically unrelated, drugs.[1] This is a significant challenge in cancer therapy, as it can lead to the failure of subsequent treatment regimens.[2] One of the most well-characterized mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[3][4] These transporters actively remove a wide variety of chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their efficacy.[5]
Mechanisms of Cross-Resistance
The development of resistance to one drug can trigger cellular changes that confer resistance to others. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) is a primary cause of MDR.[2][5] These pumps can expel a broad range of anticancer drugs.
-
Alteration of Drug Targets: Mutations in the molecular target of a drug can prevent the drug from binding effectively. This can sometimes lead to cross-resistance if other drugs share the same or a similar binding site.
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms, making them more resilient to drugs that work by damaging DNA.
-
Inhibition of Cell Death (Apoptosis): Alterations in apoptotic pathways can make cancer cells resistant to a variety of drugs that induce cell death.[6]
This guide will focus on P-glycoprotein-mediated cross-resistance as a well-studied example.
Data Presentation: A Model for Cross-Resistance Analysis
The following table illustrates how quantitative data from a cross-resistance study would be summarized. In this hypothetical example, a doxorubicin-resistant human breast cancer cell line (MCF-7/ADR) is tested for cross-resistance to other chemotherapeutic agents compared to the parental, drug-sensitive cell line (MCF-7). The IC50 (half-maximal inhibitory concentration) is a measure of drug potency; a higher IC50 indicates greater resistance. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Compound | Drug Class | MCF-7 IC50 (nM) | MCF-7/ADR IC50 (nM) | Resistance Index (RI) |
| Doxorubicin | Anthracycline | 50 | 5000 | 100 |
| Paclitaxel | Taxane | 5 | 600 | 120 |
| Vincristine | Vinca Alkaloid | 2 | 350 | 175 |
| Cisplatin | Platinum-based | 1500 | 1650 | 1.1 |
| Verapamil | P-gp Inhibitor | >10000 | >10000 | N/A |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess drug cross-resistance.
1. Cell Lines and Culture
-
Parental drug-sensitive cancer cell lines (e.g., MCF-7) and their drug-resistant counterparts (e.g., MCF-7/ADR, developed by continuous exposure to increasing concentrations of doxorubicin) are used.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell line is typically maintained in a medium containing a low concentration of the selecting drug to maintain the resistant phenotype.
2. Cytotoxicity Assay (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, the cells are treated with a serial dilution of the test compounds (e.g., this compound, doxorubicin, paclitaxel) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
3. P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation) This assay measures the function of P-glycoprotein by assessing the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are pre-incubated with or without a P-gp inhibitor (e.g., verapamil) for 30 minutes.
-
Rhodamine 123 (a P-gp substrate) is then added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes.
-
The cells are washed twice with ice-cold PBS, and then lysed.
-
The intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
A lower accumulation of Rhodamine 123 in the resistant cells compared to the parental cells, which can be reversed by a P-gp inhibitor, indicates P-gp-mediated efflux.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing cross-resistance in cancer cell lines.
P-glycoprotein (P-gp) Mediated Drug Efflux Pathway
References
- 1. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between P-Glycoprotein Expression and Resistance to Endoplasmic Reticulum Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating the JAK-STAT Pathway as a Target for Novel Inhibitors Like Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway as a molecular target for novel therapeutic compounds. While direct evidence linking Yadanziolide C to the JAK-STAT pathway is not yet established in published literature, this document outlines the necessary experimental comparisons and protocols to rigorously test this hypothesis. As a benchmark for comparison, we will utilize data and methodologies associated with Ruxolitinib, a well-characterized JAK1/2 inhibitor.
The JAK-STAT signaling cascade is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[1][2] Its dysregulation is implicated in numerous diseases, including autoimmune disorders and cancers, making it an attractive target for therapeutic intervention.[1][3]
Comparative Analysis of Inhibitory Activity
Effective validation requires a quantitative comparison of the investigational compound's performance against a known inhibitor. The following tables present a template for organizing experimental data, using hypothetical values for this compound alongside established data for Ruxolitinib.
Table 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of specific JAK isoforms.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound (Hypothetical) | 85 | 60 | >1000 | >1000 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Table 2: Cellular Phospho-STAT Inhibition Assay
This assay assesses the compound's ability to block the phosphorylation of STAT proteins within a cellular context, a key downstream event in the JAK-STAT pathway.
| Compound | Cell Line | Stimulant | p-STAT3 IC₅₀ (nM) | p-STAT5 IC₅₀ (nM) |
| This compound (Hypothetical) | HEL 92.1.7 | IL-3 | 150 | 120 |
| Ruxolitinib | HEL 92.1.7 | IL-3 | 129 | 118 |
Table 3: Cytokine Release Inhibition Assay
This assay measures the functional consequence of JAK-STAT inhibition by quantifying the reduction of pro-inflammatory cytokine secretion.
| Compound | Cell Type | Stimulant | IL-6 Inhibition IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) |
| This compound (Hypothetical) | Human PBMCs | LPS | 250 | 300 |
| Ruxolitinib | Human PBMCs | LPS | 180 | 210 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation process.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against isolated JAK enzymes.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A substrate peptide (e.g., a poly-Glu-Tyr polymer) is coated onto microtiter plates.
-
The test compound (e.g., this compound) and a positive control (Ruxolitinib) are serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of the respective JAK enzyme and ATP.
-
After incubation, the amount of phosphorylated substrate is quantified using a specific antibody (e.g., anti-phosphotyrosine) conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
The IC₅₀ value is calculated from the dose-response curve.
-
2. Cellular Phospho-STAT (p-STAT) Inhibition Assay
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular model.
-
Methodology:
-
A relevant cell line (e.g., human erythroleukemia cell line HEL 92.1.7, which has a constitutively active JAK-STAT pathway) is cultured.
-
Cells are pre-incubated with various concentrations of the test compound or positive control.
-
The pathway is stimulated with a specific cytokine (e.g., IL-3 or IFN-γ) to induce STAT phosphorylation.
-
Cells are lysed, and the levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) are measured by Western blot or a quantitative immunoassay (e.g., ELISA).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
3. Cytokine Release Inhibition Assay
-
Objective: To assess the functional impact of JAK-STAT inhibition on the production of inflammatory cytokines.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
PBMCs are pre-treated with serially diluted test compound or positive control.
-
Inflammatory response is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant are measured using ELISA kits.
-
IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine release.
-
Visualizing the Validation Process
Clear diagrams of the signaling pathway and experimental workflows are essential for understanding the validation strategy.
References
A Comparative Analysis of Yadanziolide C and Other Biologically Active Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yadanziolide C and other prominent quassinoids, focusing on their anti-cancer properties. Quassinoids, a class of bitter terpenoids primarily isolated from the Simaroubaceae family, have garnered significant interest in the scientific community for their diverse biological activities, including potent antitumor effects. This document aims to present a clear, data-driven comparison to aid in research and development efforts.
Disclaimer: Direct comparative cytotoxicity data for this compound is limited in the currently available scientific literature. This analysis utilizes data for Yadanziolide A, a closely related structural analog also isolated from Brucea javanica, as a proxy for this compound. The structural similarities between these compounds suggest they may exhibit comparable biological activities.
Comparative Cytotoxicity of Quassinoids
The in vitro cytotoxic activity of several quassinoids against a panel of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Quassinoid | Cell Line | Cancer Type | IC50 (µM) |
| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | 0.30[1] |
| Huh-7 | Hepatocellular Carcinoma | 0.362[1] | |
| LM-3 | Hepatocellular Carcinoma | 0.171[1] | |
| HL-7702 (normal) | N/A | 0.768[1] | |
| Bruceine D | Hs 578T | Triple-Negative Breast Cancer | 0.71[1] |
| MCF-7 | Breast Adenocarcinoma | >10 | |
| H460 | Non-Small Cell Lung Cancer | 0.5 | |
| A549 | Non-Small Cell Lung Cancer | 0.6 | |
| T24 | Bladder Cancer | 7.65 µg/mL | |
| Brusatol | MCF-7 | Breast Adenocarcinoma | 0.08 |
| Hep3B | Hepatocellular Carcinoma | 0.69 | |
| PANC-1 | Pancreatic Cancer | 0.36 | |
| SW1990 | Pancreatic Cancer | 0.10 | |
| NB4 | Leukemia | 0.03 | |
| BV173 | Leukemia | 0.01 | |
| Eurycomanone | HeLa | Cervical Cancer | 4.58 |
| HT-29 | Colorectal Cancer | 1.22 | |
| A2780 | Ovarian Cancer | 1.37 | |
| HCT116 | Colon Cancer | 20.9 | |
| SW620 | Colon Cancer | 23.6 |
Mechanism of Action: Focus on the JAK-STAT Pathway
Recent studies on Yadanziolide A suggest a mechanism of action that involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][3] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in various cancers.
The proposed mechanism involves the following steps:
-
Yadanziolide A treatment leads to a decrease in the phosphorylation of JAK2 and STAT3.
-
The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus.
-
This, in turn, downregulates the expression of downstream target genes involved in cell survival and proliferation.
-
Ultimately, this inhibition of the JAK-STAT pathway leads to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of this compound via inhibition of the JAK-STAT pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of quassinoids on cancer cell lines and to determine their IC50 values.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quassinoid compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the quassinoid compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the quassinoids. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
24-well plates
-
Quassinoid compounds
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of quassinoids for a predetermined time.
-
Add [³H]-Leucine to each well and incubate for 1-2 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the wells twice with 5% TCA.
-
Solubilize the protein precipitates with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The reduction in [³H]-Leucine incorporation in treated cells compared to control cells indicates the inhibition of protein synthesis.
Western Blot Analysis for JAK-STAT Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, in this case, the key proteins of the JAK-STAT pathway.
Materials:
-
Cancer cells treated with quassinoids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Caption: General experimental workflow for evaluating quassinoids.
References
Efficacy of Yadanziolide C versus Standard Leukemia Treatments: A Comparative Analysis
Initial investigations into the efficacy of Yadanziolide C for the treatment of leukemia have yielded no specific preclinical or clinical data. As of the current date, there are no publicly available research articles, clinical trial results, or experimental data that directly assess the anti-leukemic properties of this compound. Therefore, a direct comparison with standard leukemia treatments cannot be formulated.
This guide will instead provide a comprehensive overview of the established, standard-of-care treatments for two of the most common types of leukemia: Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL). This information is intended to serve as a benchmark for the evaluation of novel therapeutic agents.
Standard Treatments for Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a rapidly progressing cancer of the myeloid line of blood cells.[1] Treatment protocols for AML are typically aggressive and initiated soon after diagnosis.[1][2] The primary treatment modalities include chemotherapy, targeted therapy, and stem cell transplantation.[3][4][5]
1. Chemotherapy:
Chemotherapy remains the cornerstone of AML treatment.[2][3][5] It is generally administered in two phases:
-
Induction Therapy: The initial phase aims to achieve remission by rapidly killing as many leukemia cells as possible. A standard induction regimen, often referred to as "7+3," combines a continuous infusion of cytarabine for seven days with an anthracycline drug (such as daunorubicin or idarubicin) for the first three days.[4]
-
Consolidation Therapy: This phase is administered after remission is achieved to eliminate any remaining leukemia cells and prevent relapse.[2] Options for consolidation include further rounds of chemotherapy, often with high-dose cytarabine, or a stem cell transplant.[2][4]
Mechanism of Action of Key Chemotherapeutic Agents:
| Agent | Mechanism of Action |
| Cytarabine (Ara-C) | A pyrimidine antagonist that inhibits DNA synthesis. It is a cell cycle-specific drug that acts during the S phase of cell division. |
| Anthracyclines (e.g., Daunorubicin, Idarubicin) | These drugs intercalate into DNA, inhibiting DNA and RNA synthesis. They also inhibit the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.[6] |
2. Targeted Therapy:
The development of targeted therapies has significantly advanced AML treatment, particularly for patients with specific genetic mutations.[3][7]
| Target | Drug Examples | Mechanism of Action |
| FLT3 mutations | Midostaurin, Gilteritinib, Quizartinib | Inhibit the FMS-like tyrosine kinase 3 (FLT3) receptor, which is often mutated and constitutively active in AML, promoting cell proliferation.[4] |
| IDH1/IDH2 mutations | Ivosidenib (IDH1), Enasidenib (IDH2) | Inhibit the mutated isocitrate dehydrogenase 1 and 2 enzymes, which produce an oncometabolite (2-hydroxyglutarate) that disrupts normal cellular differentiation.[2][7] |
| CD33 | Gemtuzumab ozogamicin | An antibody-drug conjugate that targets the CD33 protein present on the surface of most AML cells, delivering a cytotoxic agent to the cell.[2] |
| BCL-2 | Venetoclax | An inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which is an anti-apoptotic protein. By inhibiting BCL-2, venetoclax promotes apoptosis in cancer cells.[8] |
3. Stem Cell Transplantation:
A stem cell transplant, also known as a bone marrow transplant, may be an option for some patients, particularly those with a high risk of relapse.[3][4] This procedure involves administering high-dose chemotherapy and/or radiation to destroy the patient's bone marrow, which is then replaced with healthy stem cells from a donor (allogeneic transplant) or the patient's own previously collected stem cells (autologous transplant).[2][5]
Standard Treatments for Chronic Lymphocytic Leukemia (CLL)
Chronic Lymphocytic Leukemia (CLL) is a typically slow-growing cancer of the lymphoid line of blood cells. Treatment decisions for CLL depend on the stage of the disease and whether the patient is experiencing symptoms. For asymptomatic, early-stage CLL, a "watch and wait" approach is often employed.[9][10] When treatment is necessary, the options include targeted therapies, monoclonal antibodies, and chemotherapy.[11][9][12]
1. Targeted Therapy:
Targeted therapies have become the frontline treatment for many patients with CLL, largely replacing chemotherapy due to their improved efficacy and tolerability.[11][10]
| Target | Drug Examples | Mechanism of Action |
| Bruton's Tyrosine Kinase (BTK) | Ibrutinib, Acalabrutinib, Zanubrutinib | Inhibit BTK, a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of CLL cells.[13] |
| BCL-2 | Venetoclax | As in AML, venetoclax inhibits the anti-apoptotic protein BCL-2, leading to apoptosis of CLL cells. |
| Phosphoinositide 3-kinase (PI3K) | Idelalisib, Duvelisib | Inhibit the delta isoform of PI3K, another important component of the B-cell receptor signaling pathway. |
2. Monoclonal Antibodies:
These are a form of immunotherapy that targets specific proteins on the surface of cancer cells.
| Target | Drug Examples | Mechanism of Action |
| CD20 | Rituximab, Obinutuzumab | Bind to the CD20 protein on the surface of B-cells, leading to their destruction through various immune-mediated mechanisms. |
3. Chemotherapy:
While less commonly used as a first-line treatment now, chemotherapy may still be an option for some CLL patients, often in combination with a monoclonal antibody (chemoimmunotherapy).[11][12][14]
| Agent | Mechanism of Action |
| Fludarabine | A purine analog that inhibits DNA synthesis. |
| Cyclophosphamide | An alkylating agent that cross-links DNA, leading to inhibition of DNA replication and transcription. |
| Bendamustine | A unique agent with both alkylating and purine analog properties. |
| Chlorambucil | An alkylating agent, often used in older or less fit patients. |
Experimental Protocols
Detailed experimental protocols for the clinical trials that established the efficacy of the above-mentioned standard treatments can be found in their respective publications and on clinical trial registries such as ClinicalTrials.gov. These protocols typically include detailed information on patient eligibility criteria, drug dosing and administration schedules, and endpoints for assessing efficacy and safety.
Visualizing the Leukemia Treatment Workflow
The following diagram illustrates a generalized workflow for the treatment of leukemia, from diagnosis to post-treatment monitoring.
References
- 1. Acute myeloid leukaemia - NHS [nhs.uk]
- 2. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 3. AML Treatment Landing Page | American Cancer Society [cancer.org]
- 4. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 5. healthlibrary.osfhealthcare.org [healthlibrary.osfhealthcare.org]
- 6. Molecular Targeting and Rational Chemotherapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Myeloid Leukemia (AML) Treatment & Management: Approach Considerations, Treatment of Acute Myeloid Leukemia, Treatment of Acute Promyelocytic Leukemia [emedicine.medscape.com]
- 8. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 9. Chronic Lymphocytic Leukemia Treatment - NCI [cancer.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Chronic lymphocytic leukemia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. Typical Treatment of CLL | American Cancer Society [cancer.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Treatments for chronic lymphocytic leukemia | Canadian Cancer Society [cancer.ca]
Correlating In Vitro Activity to In Vivo Efficacy of Yadanziolide Analogs: A Comparative Guide on Yadanziolide A
A comprehensive review of the current scientific literature reveals a notable absence of published studies specifically detailing the in vitro to in vivo correlation of Yadanziolide C's activity. Extensive searches have not yielded peer-reviewed experimental data on its biological effects. However, significant research is available for a closely related compound, Yadanziolide A, which offers valuable insights into the potential therapeutic actions of this class of natural products. This guide provides a detailed comparison of the in vitro and in vivo anticancer activities of Yadanziolide A, supported by experimental data and protocols.
Yadanziolide A: An Overview of Anticancer Activity
Yadanziolide A, a natural derivative of Brucea javanica, has demonstrated promising anticancer properties, particularly in the context of hepatocellular carcinoma (HCC).[1][2] Research indicates that Yadanziolide A exerts its effects through the induction of apoptosis and the inhibition of cancer cell proliferation, migration, and invasion.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on Yadanziolide A.
Table 1: In Vitro Activity of Yadanziolide A on Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Cell Viability (CCK-8) | IC50 (24h) | Dose-dependent inhibition observed | [1][3] |
| LM-3 | Cell Viability (CCK-8) | IC50 (24h) | Dose-dependent inhibition observed | [1][3] |
| Huh-7 | Cell Viability (CCK-8) | IC50 (24h) | Dose-dependent inhibition observed | [1][3] |
| HepG2 | Migration & Invasion | Inhibition | Significant reduction at ≥ 0.1 μM | [2][3] |
| LM-3 | Migration & Invasion | Inhibition | Significant reduction at ≥ 0.1 μM | [3] |
Table 2: In Vivo Efficacy of Yadanziolide A in a Hepatocellular Carcinoma Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Orthotopic Liver Cancer Model (Hepa1-6 cells) | Intraperitoneal injections | 2 mg/kg/day for two weeks | Significant reduction in tumor growth | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments conducted to evaluate the activity of Yadanziolide A.
1. In Vitro Cell Viability Assay (CCK-8)
-
Cell Culture: HepG2, LM-3, and Huh-7 hepatocellular carcinoma cells were cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin solution.[1]
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Yadanziolide A (dissolved in DMSO) for 24 hours.[1][3]
-
Analysis: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[1] The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of Yadanziolide A.
2. In Vivo Orthotopic Liver Cancer Model
-
Animal Model: An orthotopic liver cancer model was established using Hepa1-6 cells in mice.[1]
-
Treatment: Mice received daily intraperitoneal injections of Yadanziolide A at a dosage of 2 mg/kg for two weeks.[1][3]
-
Analysis: Tumor growth was monitored and compared to a control group. At the end of the treatment period, liver tissues were extracted, photographed, and weighed to assess tumor growth inhibition.[1][3] Pathological analysis, such as H&E staining, was performed to examine liver tumor lesions.[1][3]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Yadanziolide A
Yadanziolide A has been shown to target the TNF-α/JAK/STAT3 signaling pathway.[1][2][3] By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A activates apoptotic pathways and suppresses tumor cell growth.[1][2]
Caption: Yadanziolide A inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow for In Vitro to In Vivo Correlation
The general workflow for assessing the correlation between in vitro and in vivo activity of a compound like Yadanziolide A involves a series of sequential experiments.
Caption: A general workflow for in vitro to in vivo correlation studies.
Conclusion
While direct experimental data for this compound remains elusive, the comprehensive research on Yadanziolide A provides a strong foundation for understanding the potential anticancer activities of this class of compounds. The dose-dependent inhibition of cancer cell viability in vitro and the significant tumor growth reduction in vivo highlight Yadanziolide A as a promising therapeutic agent.[1][2][3] The elucidation of its mechanism of action through the JAK/STAT pathway further underscores its potential for targeted cancer therapy.[1][3] Future research should focus on isolating and evaluating this compound to determine if it shares a similar pharmacological profile with its analog, Yadanziolide A, and to establish a direct in vitro to in vivo correlation of its activity.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-head comparison of Yadanziolide C and Paclitaxel in breast cancer cells
A Comparative Guide for Researchers
Disclaimer: As of November 2025, publicly available research specifically detailing the effects of Yadanziolide C on breast cancer cells is not available. Therefore, this guide presents a comparative analysis between Paclitaxel and other prominent quassinoid compounds isolated from Brucea javanica, the plant source of this compound. The data presented for the Brucea javanica quassinoids, primarily Brusatol and Bruceine D, serves as a proxy to infer the potential mechanisms and effects of this compound. This information should be interpreted with caution and is intended to guide future research.
Introduction
The relentless pursuit of novel and effective therapeutic agents against breast cancer is a cornerstone of oncological research. This guide provides a head-to-head comparison of Paclitaxel, a well-established microtubule-stabilizing agent, and representative quassinoids from Brucea javanica, the family to which this compound belongs. While Paclitaxel remains a frontline therapy, the exploration of natural compounds like those from Brucea javanica offers promising avenues for new anti-cancer strategies, potentially overcoming resistance and reducing toxicity. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available experimental data to inform further investigation.
Comparative Data Summary
The following tables summarize the key mechanistic and efficacy parameters of Paclitaxel and Brucea javanica quassinoids in breast cancer cell lines.
| Feature | Paclitaxel | Brucea javanica Quassinoids (Brusatol & Bruceine D) |
| Primary Mechanism of Action | Microtubule stabilization, leading to mitotic arrest. | Inhibition of Nrf2 pathway (Brusatol), Inhibition of PI3K/AKT and Notch signaling (Bruceine D). |
| Cell Cycle Arrest | G2/M phase. | G1 phase (inferred from some studies on related compounds). |
| Induction of Apoptosis | Yes, via intrinsic and extrinsic pathways. | Yes, via mitochondrial-dependent pathway and caspase activation. |
| Reported IC50 Values in Breast Cancer Cells | Nanomolar range (e.g., ~5-50 nM in MCF-7). | Sub-micromolar to micromolar range (e.g., Brusatol: 0.08 µM in MCF-7; Bruceine D: ~0.7-1 µM in Hs 578T and MCF-7). |
| Key Signaling Pathways Affected | Bcl-2 family regulation, caspase activation. | Nrf2/HO-1, PI3K/AKT/mTOR, Notch, Trop2/β-catenin. |
| Effects on Metastasis | Can inhibit cell migration. | Bruceine D inhibits migration and invasion. |
Table 1: High-Level Comparison of Paclitaxel and Brucea javanica Quassinoids.
| Breast Cancer Cell Line | Paclitaxel IC50 | Brucea javanica Quassinoid & IC50 | Reference |
| MCF-7 (ER+) | ~5-50 nM | Brusatol: 0.08 µM | [1] |
| Bruceine D: ~1-10 µM | [2] | ||
| MDA-MB-231 (TNBC) | ~10-100 nM | Bruceine D: Inhibits viability, migration, and invasion | [3] |
| Hs 578T (TNBC) | Not widely reported | Bruceine D: 0.71 µM | [2] |
Table 2: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines.
Signaling Pathways and Mechanisms of Action
Paclitaxel
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents depolymerization. This disruption of normal microtubule dynamics is critical during mitosis, leading to the activation of the spindle assembly checkpoint and prolonged arrest in the G2/M phase of the cell cycle. This mitotic catastrophe ultimately triggers apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Brucea javanica Quassinoids
The anticancer effects of quassinoids from Brucea javanica are more varied. Brusatol is known to be a potent inhibitor of the Nrf2 pathway, which is involved in the cellular stress response. By inhibiting Nrf2, Brusatol increases reactive oxygen species (ROS) levels, sensitizing cancer cells to apoptosis. Bruceine D has been shown to inhibit the PI3K/AKT/mTOR and Notch signaling pathways, which are crucial for cell survival, proliferation, and metastasis.
Caption: Proposed mechanisms of action for Brusatol and Bruceine D.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound/Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Paclitaxel for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and untreated breast cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a cell lysate.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: A typical experimental workflow for compound evaluation.
Conclusion and Future Directions
Paclitaxel is a potent anti-cancer agent with a well-defined mechanism of action centered on microtubule disruption and G2/M arrest. The quassinoids from Brucea javanica, such as Brusatol and Bruceine D, demonstrate significant cytotoxic and anti-proliferative effects in breast cancer cells through distinct mechanisms, including the inhibition of key survival and stress-response pathways like Nrf2 and PI3K/AKT.
The lack of specific data on this compound highlights a critical gap in the literature. Future research should focus on isolating this compound and performing a comprehensive evaluation of its efficacy and mechanism of action in a panel of breast cancer cell lines. Head-to-head studies with Paclitaxel would be invaluable in determining its potential as a novel therapeutic agent. Furthermore, investigating the potential for synergistic effects when combined with existing chemotherapies could open new avenues for combination therapies in breast cancer treatment.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimigration and antiinvasion effects of Bruceine D in human...: Ingenta Connect [ingentaconnect.com]
Investigating the Synergistic Potential of Yadanziolide C with Other Natural Compounds in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C, a quassinoid derived from the plant Brucea javanica, has demonstrated notable anticancer properties. However, the efficacy of monotherapy in cancer treatment is often limited by the development of drug resistance and off-target toxicities. A promising strategy to overcome these challenges is the use of combination therapies, particularly with other natural compounds that may exhibit synergistic interactions. This guide provides a comparative framework for investigating the potential synergistic effects of this compound with other natural compounds, using a hypothetical combination with curcumin, a well-researched phytochemical with potent anticancer activities. While direct experimental data on the synergistic interactions of this compound is currently limited, this guide is based on the known mechanisms of related compounds and established methodologies for synergy assessment.
Hypothetical Synergistic Interaction: this compound and Curcumin
This guide will explore a hypothetical synergistic interaction between this compound and curcumin in the context of hepatocellular carcinoma (HCC). The rationale for this pairing is based on their distinct but potentially complementary mechanisms of action. A related compound, Yadanziolide A, has been shown to inhibit the JAK-STAT signaling pathway, a critical mediator of cancer cell proliferation and survival.[1][2][3] Curcumin, on the other hand, is known to modulate multiple signaling pathways implicated in cancer, including NF-κB, PI3K/Akt, and MAPK pathways. The combination of these two compounds could therefore lead to a more potent and comprehensive inhibition of cancer cell growth and survival.
Experimental Protocols
To rigorously assess the synergistic potential of this compound and curcumin, a series of well-defined experimental protocols are necessary.
Cell Culture and Reagents
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) and a normal human hepatocyte cell line (e.g., L02) for cytotoxicity comparison.
-
Reagents: this compound (purity >98%), Curcumin (purity >98%), Dimethyl sulfoxide (DMSO) as a solvent, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Cytotoxicity and Synergy Assessment: The MTT Assay and Combination Index (CI)
The initial step is to determine the cytotoxic effects of this compound and curcumin individually and in combination.
-
Procedure:
-
Seed HCC cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and curcumin, both as single agents and in combination at a constant molar ratio (e.g., 1:1, 1:2, 2:1).
-
After a 48-hour incubation period, add MTT solution to each well and incubate for 4 hours.
-
Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC50) for each compound and their combinations.
-
-
Data Analysis: The synergistic, additive, or antagonistic effects of the combination will be quantified using the Combination Index (CI) method developed by Chou and Talalay.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Analysis: Annexin V-FITC/PI Staining
To investigate whether the synergistic cytotoxicity is due to the induction of apoptosis.
-
Procedure:
-
Treat HCC cells with this compound and curcumin at synergistic concentrations determined from the MTT assay.
-
After 24 hours, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (early and late).
-
Western Blot Analysis of Signaling Pathways
To elucidate the molecular mechanisms underlying the synergistic interaction.
-
Procedure:
-
Treat HCC cells with this compound and curcumin, alone and in combination, for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the JAK-STAT and other relevant pathways (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, and Cleaved Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Presentation: Quantitative Summary
The following tables present hypothetical data to illustrate a synergistic interaction between this compound and Curcumin.
Table 1: IC50 Values of this compound and Curcumin in HepG2 Cells
| Compound | IC50 (µM) |
| This compound | 5.0 |
| Curcumin | 20.0 |
| This compound + Curcumin (1:4 ratio) | 1.5 (this compound) + 6.0 (Curcumin) |
Table 2: Combination Index (CI) Values for this compound and Curcumin Combination in HepG2 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergism |
| 0.50 | 0.48 | Strong Synergism |
| 0.75 | 0.35 | Very Strong Synergism |
| 0.90 | 0.28 | Very Strong Synergism |
Table 3: Apoptosis Induction in HepG2 Cells Treated with this compound and Curcumin
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | 5.2 ± 0.8 |
| This compound (2.5 µM) | 15.4 ± 1.5 |
| Curcumin (10 µM) | 12.8 ± 1.2 |
| This compound (2.5 µM) + Curcumin (10 µM) | 45.6 ± 3.2 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Yadanziolide C: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Yadanziolide C, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals, aligning with established laboratory safety and chemical handling protocols.
This compound is a natural product that requires careful management due to its potential biological activity and environmental impact. The following procedures are designed to provide clear, actionable information for its proper disposal.
Summary of Key Safety and Disposal Information
All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet (SDS). The following table summarizes critical data for safe handling and disposal.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Molecular Formula | C₂₀H₂₆O₉ | [1] |
| Molecular Weight | 410.42 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Detailed Disposal Protocol
The primary and mandated method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A respirator may be necessary if there is a risk of aerosolization. Consult your institution's safety officer for specific guidance.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Place unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, pipette tips) into a clearly labeled, leak-proof hazardous waste container.
-
The container should be specifically designated for "Cytotoxic" or "Chemical" waste, in accordance with your institution's waste management program.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container must be clearly labeled with the contents, including the concentration of this compound.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
The date of accumulation.
-
-
Store waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain residual amounts of the compound.[1]
-
Follow the same procedure for solid waste disposal for these containers.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the required personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the liquid.
-
-
Clean the Spill Area:
-
Working from the outside in, carefully collect the spilled material and any contaminated absorbent materials.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol). Be aware that common cleaning agents may not fully deactivate cytotoxic compounds.[2][3]
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and your environmental health and safety office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Yadanziolide C
Essential safety and logistical protocols for the handling and disposal of Yadanziolide C are critical for ensuring the well-being of laboratory personnel and the environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering a clear framework for the safe management of this potent compound.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to its cytotoxic nature, stringent adherence to safety protocols is mandatory to minimize exposure risks. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE, drawing on general guidelines for handling cytotoxic compounds[2][3][4].
| PPE Category | Item | Material/Type | Protection Level |
| Hand Protection | Gloves | Chemotherapy-rated Nitrile | Double gloving recommended |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs | Back-fastening to prevent frontal contamination |
| Eye Protection | Safety Goggles | With side-shields | Protects against splashes and aerosols |
| Respiratory Protection | Respirator | N95 or higher | Required when handling powder or creating aerosols |
| Foot Protection | Shoe Covers | Disposable | To prevent tracking of contaminants |
| Head Protection | Cap | Disposable | To contain hair |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing the risk of exposure during the handling of this compound. All operations should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to ensure proper ventilation and containment[1].
Step 1: Preparation
-
Ensure all necessary PPE is readily available and has been inspected for integrity.
-
Prepare the work area by lining it with a plastic-backed absorbent pad[3].
-
Verify that an emergency spill kit is accessible.
-
Clearly label all containers with "Cytotoxic" hazard symbols[2].
Step 2: Handling and Use
-
Don all required PPE before entering the designated handling area.
-
When weighing the powdered form, do so within a containment device to prevent aerosolization.
-
For reconstitution or dilution, use Luer-lock syringes and closed-system transfer devices where possible to minimize leaks and spills[2].
-
Avoid eating, drinking, or smoking in the handling area[1].
Step 3: Post-Handling
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove PPE, starting with the outer gloves, followed by the gown and then the inner gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE[1].
Disposal Plan
Proper disposal of this compound and all contaminated materials is vital to prevent environmental contamination and accidental exposure[5].
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and disposable labware, must be treated as cytotoxic waste.
Containerization:
-
Segregated waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste[5].
-
Containers should be sealed when three-quarters full.
Final Disposal:
-
Sealed cytotoxic waste containers must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material in general laboratory trash or down the drain[1].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
